6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
Properties
IUPAC Name |
6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNQEYATZMUNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712400 | |
| Record name | 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-40-9 | |
| Record name | 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
An In-depth Technical Guide to 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds that offer unique pharmacological profiles. Among these, nitrogen-rich heterocyclic compounds have consistently proven to be a fertile ground for discovery. The triazolopyridine core, in particular, has emerged as a "privileged scaffold," demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This guide focuses on a specific, promising derivative: 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. The introduction of a fluorine atom and an amine group onto the core structure significantly modulates its physicochemical and biological properties, making it a compound of considerable interest for drug development professionals. This document aims to serve as a comprehensive technical resource, consolidating critical information on its identity, synthesis, and potential applications, thereby empowering researchers to unlock its full therapeutic potential.
Section 1: Core Compound Identification and Properties
A precise understanding of a compound's fundamental characteristics is the bedrock of any research endeavor. This section provides the essential identification details and physicochemical properties of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Chemical Identity
The unambiguous identification of a chemical entity is paramount for reproducibility and regulatory compliance.
| Identifier | Value |
| Chemical Name | 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine |
| CAS Number | 1245644-40-9[1][2] |
| Molecular Formula | C₆H₅FN₄[1] |
| Molecular Weight | 152.13 g/mol |
| InChI Key | Not readily available in public databases. |
| SMILES | C1=CC2=NC=NN2C=C1F (for the parent 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine) |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this specific compound is not extensively published, estimations based on its structure and related analogs provide valuable insights.
| Property | Estimated Value/Information | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | ~65-75 Ų | Influences membrane permeability and oral bioavailability. A value in this range is often considered favorable. |
| XLogP3 | ~1.0-1.5 | Predicts lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). This moderate value suggests a good balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 1 (from the primary amine) | The amino group can participate in crucial hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (from the nitrogen atoms and fluorine) | Multiple acceptor sites offer diverse possibilities for target binding. |
| Rotatable Bonds | 0 | The rigid, fused heterocyclic system limits conformational flexibility, which can be advantageous for binding affinity and selectivity. |
The presence of the fluorine atom is a key structural feature. It is known to enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity with target proteins through favorable electronic interactions.
Section 2: Synthesis and Manufacturing
The synthetic accessibility of a compound is a crucial factor in its viability as a research tool or therapeutic candidate. The[1][2][3]triazolo[1,5-a]pyridine scaffold can be constructed through several established synthetic strategies.
Retrosynthetic Analysis and Key Strategies
The synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines generally relies on the formation of the fused triazole ring onto a pre-existing pyridine core. Common strategies include:
-
Cyclocondensation Reactions: This is a widely used approach involving the reaction of substituted 2-aminopyridines or 2-hydrazinylpyridines with various reagents to form the triazole ring.[4]
-
Intramolecular Annulation: Oxidative N-N bond formation from N-(pyridin-2-yl)amidines provides a direct and efficient route to the fused heterocyclic system.[4]
-
Tandem Reactions: More recent methodologies utilize tandem reactions, such as SNAr/Boulton-Katritzky rearrangement, to construct the scaffold from readily available starting materials.[4]
Below is a generalized workflow illustrating a common synthetic approach.
Caption: Generalized synthetic workflow for triazolopyridines.
Exemplary Experimental Protocol (Hypothetical)
This is a representative, not a definitive, protocol based on common synthetic methods for this class of compounds.
Step 1: Synthesis of 5-Fluoro-2-hydrazinylpyridine
-
To a solution of 2-chloro-5-fluoropyridine in ethanol, add hydrazine hydrate (excess).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield 5-fluoro-2-hydrazinylpyridine.
Causality: The nucleophilic aromatic substitution of the chlorine atom by hydrazine is a standard method to introduce the hydrazinyl group, which is the key precursor for the triazole ring formation. Ethanol is a common solvent for this transformation.
Step 2: Cyclocondensation to form 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
-
Dissolve 5-fluoro-2-hydrazinylpyridine in a suitable solvent, such as methanol or ethanol.
-
Add a solution of cyanogen bromide in the same solvent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The formation of a precipitate indicates product formation.
-
Filter the solid, wash with cold solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization to afford the final product.
Causality: Cyanogen bromide serves as a one-carbon electrophile that reacts with both nitrogen atoms of the hydrazinyl group to facilitate the cyclization and formation of the 2-amino-triazole ring. The reaction is typically performed at low to ambient temperatures to control reactivity.
Section 3: Biological Significance and Therapeutic Potential
The[1][2][3]triazolo[1,5-a]pyridine and the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are recognized for their broad spectrum of biological activities.[5][6][7] This versatility stems from their ability to act as bioisosteres for purines and to present substituents in a well-defined three-dimensional space, allowing for precise interactions with various biological targets.[5][7]
Known and Potential Pharmacological Roles
While specific biological data for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is limited in publicly accessible literature, the activities of analogous compounds provide a strong basis for its therapeutic potential.
-
Kinase Inhibition: Many derivatives of this scaffold have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling. For instance, related compounds have shown inhibitory activity against Janus kinases (JAK1, JAK2), which are implicated in inflammatory diseases.
-
Anticancer Activity: The triazolopyrimidine core, a close analogue, has been extensively studied for its anticancer properties, with some compounds shown to inhibit tubulin polymerization through a unique mechanism.[8]
-
CNS Disorders: The structural similarity to purines, which are key components of neurotransmitters and neuromodulators, makes this scaffold a promising starting point for developing agents targeting central nervous system disorders.[5]
-
RORγt Inverse Agonists: Derivatives of[1][2][3]triazolo[1,5-a]pyridine have been discovered as potent inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key therapeutic target for autoimmune diseases like psoriasis.[9][10]
-
Antimicrobial and Antiviral Agents: The broader 1,2,4-triazole class of compounds is well-known for its antimicrobial and antiviral activities.[11] Fluorinated triazolopyrimidine derivatives have been specifically investigated as antimycobacterial agents.[6]
The logical relationship between the core scaffold and its potential therapeutic applications can be visualized as follows:
Caption: Relationship between structure and potential bioactivity.
Section 4: Handling, Safety, and Storage
As with any laboratory chemical, proper handling and storage procedures are essential to ensure the safety of personnel and maintain the integrity of the compound.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, general precautions for related heterocyclic amines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][12]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][12]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]
-
First Aid:
-
Inhalation: Remove to fresh air. If symptoms persist, seek medical attention.[13]
-
Skin Contact: Wash off immediately with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]
-
Storage Recommendations
Proper storage is critical for maintaining the stability and purity of the compound.
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and bases.[3]
-
Long-term Storage: For long-term preservation of integrity, storage in a dark place, sealed in a dry environment at room temperature is recommended.
Conclusion
6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a molecule of significant interest at the confluence of synthetic chemistry and drug discovery. Its structural features—a privileged heterocyclic core, a strategically placed fluorine atom for metabolic stability, and a key amine group for target interaction—position it as a valuable building block and a potential lead compound for a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases. This guide has provided a foundational understanding of its chemical identity, synthetic rationale, potential biological applications, and safe handling procedures. It is our hope that this consolidated technical overview will serve as a catalyst for further research, enabling scientists and drug development professionals to explore and harness the full potential of this promising chemical entity.
References
- 1. This compound | 1245644-40-9 [sigmaaldrich.com]
- 2. This compound CAS#: 1245644-40-9 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 6-Fluoro-triazolo[1,5-a]pyridin-2-amine: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, explore relevant synthetic strategies, and discuss its potential applications in drug discovery, particularly in the context of kinase inhibition and other therapeutic areas. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this and related molecular scaffolds.
Core Molecular Attributes of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
6-Fluoro-triazolo[1,5-a]pyridin-2-amine is a fluorinated derivative of the triazolo[1,5-a]pyridine bicyclic heterocycle. The fusion of the triazole and pyridine rings creates a planar system with a unique electronic distribution, making it an attractive scaffold for designing molecules that can interact with biological targets. The presence of a fluorine atom at the 6-position and an amine group at the 2-position are key features that influence its physicochemical properties and biological activity.
| Property | Value | Source |
| Molecular Weight | 152.13 g/mol | N/A |
| Molecular Formula | C₆H₅FN₄ | N/A |
| CAS Number | 1245644-40-9 | N/A |
| Appearance | White to off-white solid | [1] |
| Predicted Density | 1.65 ± 0.1 g/cm³ | N/A |
| Predicted pKa | 4.15 ± 0.30 | N/A |
The fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity. The amine group provides a key site for further chemical modification and can act as a hydrogen bond donor, which is often crucial for target engagement.
Synthetic Strategies for the Triazolo[1,5-a]pyridine Scaffold
One common approach involves the cyclization of a substituted 2-aminopyridine derivative. For the synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, a potential starting material would be 2,6-diamino-5-fluoropyridine.
A plausible synthetic workflow is outlined below:
Caption: A generalized workflow for the synthesis of the triazolo[1,5-a]pyridine core.
More specific strategies reported in the literature for the synthesis of related triazolo[1,5-a]pyridines include:
-
From 2-aminopyridines: Cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions with trifluoroacetic anhydride.[2]
-
Copper-catalyzed reactions: Sequential N-C and N-N bond-forming oxidative coupling reactions.[2]
-
PIFA-mediated annulation: Intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[2]
-
Microwave-mediated synthesis: A catalyst-free method involving the reaction of enaminonitriles and benzohydrazides.[3]
The choice of a specific synthetic route would depend on the availability of starting materials and the desired substitution pattern on the final molecule.
Characterization and Analytical Profile
Detailed experimental characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine are not widely published. However, based on the known spectra of related triazolopyridine and pyridine compounds, the following spectral features would be expected:
-
¹H NMR: Signals in the aromatic region corresponding to the protons on the pyridine ring, with coupling patterns influenced by the fluorine and amine substituents. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: Resonances for the six carbon atoms of the fused ring system. The carbon atom attached to the fluorine would exhibit a characteristic large coupling constant (¹JCF).
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (C₆H₅FN₄). Fragmentation patterns would likely involve the loss of small neutral molecules from the heterocyclic core.
For researchers synthesizing this compound, standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis would be essential to confirm its identity and purity.
Therapeutic Potential and Applications in Drug Discovery
The triazolo[1,5-a]pyridine and the closely related triazolo[1,5-a]pyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets.[4] This makes them valuable starting points for the development of new therapeutic agents.
Kinase Inhibition
A significant area of application for triazolo[1,5-a]pyridine derivatives is in the development of protein kinase inhibitors.[5] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.
-
ALK5 Inhibition: A series of 2-substituted-4-([6][7][8]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles have been synthesized and evaluated as inhibitors of TGF-β type I receptor kinase (ALK5).[7][8] One potent and selective inhibitor from this class, EW-7197, has shown potential as a cancer immunotherapeutic and anti-fibrotic agent.[9] The 6-fluoro-triazolo[1,5-a]pyridin-2-amine core could be a key building block for developing novel ALK5 inhibitors.
-
MET Inhibition: The deregulation of the MET receptor tyrosine kinase is implicated in several human cancers. Derivatives of[6][7][8]triazolo[4,3-a]pyridine, an isomer of the [1,5-a] scaffold, have been discovered as potent and selective inhibitors of MET.[10] This suggests that the triazolopyridine core is a viable scaffold for targeting this important oncogene.
The potential mechanism of action for a triazolo[1,5-a]pyridine-based kinase inhibitor would typically involve binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.
Caption: Simplified diagram of competitive kinase inhibition by a small molecule inhibitor.
Other Therapeutic Areas
The versatility of the triazolo[1,5-a]pyridine scaffold extends beyond kinase inhibition. Other reported biological activities for this class of compounds include:
-
Anticancer Agents: Some triazolopyrimidines have been shown to act as anticancer agents through a unique mechanism of tubulin inhibition.[6]
-
Antimycobacterial Agents: Fluorinated 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives have been investigated as antimycobacterial agents.[11]
-
RORγt Inverse Agonists: [6][7][8]Triazolo[1,5-a]pyridine derivatives have been discovered as potent and orally bioavailable inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a target for autoimmune diseases.[12]
-
Acetylcholine Receptor Modulation: The related compound 6-Amino-[6][7][8]triazolo[1,5-a]pyridine has been reported to bind to the acetylcholine receptor and may have applications in psychiatry.[13]
Future Perspectives and Conclusion
6-Fluoro-triazolo[1,5-a]pyridin-2-amine is a promising molecular scaffold with significant potential in drug discovery. Its structural features, including the fused heterocyclic core, the fluorine substituent, and the reactive amine group, make it an attractive starting point for the synthesis of compound libraries targeting a range of biological pathways.
While detailed experimental data for this specific compound is currently limited in the public domain, the extensive research on the broader class of triazolo[1,5-a]pyridines and triazolo[1,5-a]pyrimidines provides a strong rationale for its further investigation. Future work should focus on developing efficient and scalable synthetic routes to 6-Fluoro-triazolo[1,5-a]pyridin-2-amine and its derivatives, followed by comprehensive biological screening to explore their therapeutic potential, particularly in the areas of oncology and immunology. The insights gained from such studies will undoubtedly contribute to the development of novel and effective therapeutic agents.
References
- 1. 6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS#: 1245644-40-9 [amp.chemicalbook.com]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Amino-[1,2,4]triazolo[1,5-a]pyridine | 31052-94-5 | GBA05294 [biosynth.com]
An In-depth Technical Guide to 6-Fluoro-triazolo[1,5-a]pyridin-2-amine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities.[4] This core structure is present in compounds developed for a range of therapeutic areas, including oncology and neurodegenerative diseases.[5][6] The introduction of a fluorine atom to such scaffolds can significantly modulate their physicochemical properties and biological activity, often enhancing metabolic stability and binding affinity to target proteins. This guide provides a detailed technical overview of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a fluorinated derivative with considerable potential in drug discovery.
Physicochemical Properties
The physicochemical properties of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, a combination of predicted data and information from commercial suppliers provides a solid foundation for its characterization.
Table 1: Physicochemical Properties of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
| Property | Value | Source |
| CAS Number | 1245644-40-9 | [7] |
| Molecular Formula | C₆H₅FN₄ | [7] |
| Molecular Weight | 152.13 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Predicted Density | 1.65 ± 0.1 g/cm³ | [7] |
| Predicted pKa | 4.15 ± 0.30 | [7] |
| Storage Temperature | 2-8°C | [7] |
The fluorine substitution at the 6-position is expected to influence the electron distribution of the aromatic system, impacting its pKa and reactivity. The amino group at the 2-position provides a site for further chemical modification and is a key contributor to the compound's potential biological interactions.
Proposed Synthesis
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Detailed Protocol (Proposed):
-
Guanidine Formation: 2-Amino-5-fluoropyridine is reacted with cyanogen bromide in a suitable solvent, such as ethanol or isopropanol. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the N-(5-fluoropyridin-2-yl)guanidine intermediate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Purification of Intermediate: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude guanidine intermediate can be purified by recrystallization or column chromatography to achieve the desired purity for the subsequent step.
-
Oxidative Cyclization: The purified N-(5-fluoropyridin-2-yl)guanidine is then subjected to an oxidative cyclization reaction. This can be achieved using an oxidizing agent like N-bromosuccinimide (NBS) in a solvent such as chloroform or dichloromethane. The reaction is typically carried out at room temperature.
-
Work-up and Purification: After the cyclization is complete, the reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining NBS, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, is then purified by column chromatography or recrystallization.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the amine protons. The coupling patterns and chemical shifts will be influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR: Fluorine NMR will show a signal corresponding to the single fluorine atom, and its chemical shift will be indicative of its electronic environment.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine group (typically in the range of 3300-3500 cm⁻¹), as well as C=N and C=C stretching vibrations of the heterocyclic rings.
Potential Applications in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine core is a versatile scaffold that has been explored for various therapeutic targets. The introduction of a fluorine atom and an amine group in 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine suggests its potential in several areas of drug development.
Kinase Inhibition:
Derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold have been investigated as potent inhibitors of several protein kinases implicated in cancer. Notably, compounds with this core have shown activity against MET (Mesenchymal-Epithelial Transition factor) kinase and ALK5 (TGF-β type I receptor kinase).[1][4] The deregulation of these kinases is a hallmark of various cancers, making them attractive targets for therapeutic intervention. The fluorine atom in 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine could enhance its binding to the ATP-binding pocket of these kinases, potentially leading to improved potency and selectivity.
Caption: Potential mechanism of action as a kinase inhibitor.
Other Potential Applications:
The triazolopyridine scaffold has also been explored for its activity as:
Safety and Handling
Based on information from chemical suppliers, 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine should be handled with care in a laboratory setting. The following hazard statements are associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust.
Conclusion
6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a promising heterocyclic compound with significant potential for drug discovery and development. Its fluorinated triazolopyridine core suggests possible applications as a kinase inhibitor for cancer therapy, as well as in other therapeutic areas. While detailed experimental data on this specific molecule is limited, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its potential biological applications. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mphu.edu.ua [dspace.mphu.edu.ua]
- 7. This compound CAS#: 1245644-40-9 [amp.chemicalbook.com]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
6-Fluoro-triazolo[1,5-a]pyridin-2-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The narrative emphasizes the chemical logic behind the chosen route, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction and Strategic Overview
The[1][2][3]triazolo[1,5-a]pyridine core is a privileged scaffold found in numerous biologically active compounds, valued for its unique electronic properties and ability to engage in various biological interactions.[4][5] The introduction of a fluorine atom at the 6-position can significantly modulate physicochemical properties such as metabolic stability and binding affinity, making the title compound a valuable building block for drug discovery programs.
This guide details a two-step synthesis strategy. The core logic is to first construct the necessary precursor, 2-amino-6-fluoropyridine, and subsequently build the fused triazole ring onto this foundation. This approach is efficient, high-yielding, and relies on readily available starting materials.
Caption: High-level workflow for the synthesis of the target compound.
Retrosynthetic Analysis and Pathway Rationale
A retrosynthetic analysis of the target compound, 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, reveals a clear disconnection strategy. The fused triazole ring can be constructed from a 2-aminopyridine precursor. The key transformation is the formation of the N-N bond and the C-N bonds of the triazole ring. A well-established method for this transformation is the reaction of a 2-aminopyridine with cyanogen bromide, which efficiently provides the necessary atoms and promotes cyclization.
This leads to the key intermediate, 2-amino-6-fluoropyridine. This intermediate, in turn, can be synthesized from 2,6-difluoropyridine via a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atoms on the pyridine ring are excellent leaving groups, and the electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack. The choice of ammonia as the nucleophile provides a direct and high-yielding route to the desired aminopyridine.[1][2][6]
Detailed Synthesis Pathway and Experimental Protocols
The synthesis is logically divided into two primary stages: the formation of the key aminopyridine intermediate and the subsequent cyclization to form the fused triazole ring.
Caption: Overall reaction scheme for the two-step synthesis pathway.
Part 1: Synthesis of 2-Amino-6-fluoropyridine (Intermediate)
The synthesis of the pivotal intermediate, 2-amino-6-fluoropyridine, is achieved through the nucleophilic substitution of a fluorine atom on 2,6-difluoropyridine with ammonia.[1][2]
Causality Behind Experimental Choices:
-
Reactant: 2,6-Difluoropyridine is an ideal starting material. The two fluorine atoms are highly activating for SNAr and serve as excellent leaving groups.
-
Reagent: Aqueous ammonium hydroxide provides a high concentration of the ammonia nucleophile.
-
Conditions: The reaction is conducted in a sealed steel bomb at elevated temperatures (105 °C) to increase the reaction rate and ensure completion. The pressure generated within the vessel maintains the ammonia concentration in the solution. While other methods exist for aminating halopyridines, this direct amination is highly efficient for this specific substrate.[6][7]
Experimental Protocol:
-
In a high-pressure steel reaction vessel, dissolve 2,6-difluoropyridine (50 g, 434 mmol) in concentrated ammonium hydroxide solution (200 mL, 28-30%).
-
Seal the vessel securely and heat the mixture to 105 °C with stirring.
-
Maintain this temperature for 15 hours.
-
After the reaction period, cool the vessel to room temperature and then further cool in an ice bath to maximize precipitation.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product with cold deionized water to remove any residual salts.
-
Dry the product under vacuum to yield 6-fluoro-2-pyridinamine as a white solid.
Part 2: Synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (Final Product)
The construction of the fused triazole ring is accomplished via an annulation reaction between 2-amino-6-fluoropyridine and cyanogen bromide.[8]
Causality Behind Experimental Choices:
-
Reagent: Cyanogen bromide (BrCN) is a highly effective reagent for this transformation. It is electrophilic at the carbon atom, which is attacked by the exocyclic amino group of the pyridine. The nitrile functionality then serves as an electrophilic center for the subsequent intramolecular cyclization by the pyridine ring nitrogen.[9][10]
-
Mechanism: The reaction proceeds via an initial N-cyanation of the 2-amino group to form an N-cyanoguanidine intermediate. This is followed by a key intramolecular cyclization, where the nucleophilic pyridine ring nitrogen attacks the electrophilic nitrile carbon. A final tautomerization yields the aromatic triazolopyridine system. This type of cyclization is a classic and reliable method for forming fused 5-membered nitrogen heterocycles.[8]
Experimental Protocol:
-
To a solution of cyanogen bromide (0.12 mmol) in water (2 mL), add 2-amino-6-fluoropyridine (0.13 mmol).
-
Heat the resulting mixture to reflux for 15-30 minutes. Monitor the reaction by TLC or LCMS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with water and then a suitable organic solvent (e.g., chloroform or ethyl acetate) to extract the pure product.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Data Summary
The following table summarizes the key parameters for the described two-step synthesis.
| Step | Reaction | Starting Material | Key Reagents | Conditions | Yield | Reference |
| 1 | Amination | 2,6-Difluoropyridine | NH₄OH (aq.) | 105 °C, 15 h | 94% | [2] |
| 2 | Cyclization | 2-Amino-6-fluoropyridine | Cyanogen Bromide | H₂O, Reflux | ~99% | [8] |
Conclusion
The described two-step pathway provides a highly efficient and reliable method for the synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. The synthesis begins with a robust and high-yielding amination of 2,6-difluoropyridine, followed by a classic and effective cyclization using cyanogen bromide. The protocols are well-established and utilize readily accessible reagents, making this route highly suitable for researchers in academic and industrial settings focused on the development of novel pharmaceuticals.
References
- 1. 2-Amino-6-fluoropyridine | 1597-32-6 [chemicalbook.com]
- 2. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
Spectroscopic Profile of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine: A Predictive Technical Guide
Spectroscopic Profile of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Predictive Technical Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS RN: 1245644-40-9). As of the date of this publication, experimental spectroscopic data for this specific compound is not available in peer-reviewed literature. Leveraging established principles of spectroscopic interpretation and comparative data from structurally related analogs, this document offers researchers, scientists, and drug development professionals a robust, theoretical framework for the identification and characterization of this molecule. The guide covers predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing a foundational tool for future research and development involving this compound.
Introduction
6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound belonging to the triazolopyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The introduction of a fluorine atom at the 6-position and an amine group at the 2-position is anticipated to modulate the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding interactions. Accurate spectroscopic characterization is fundamental to confirming the identity and purity of synthesized batches of this compound.
This guide addresses the current gap in available experimental data by constructing a detailed, predicted spectroscopic profile. The predictions herein are grounded in the analysis of data from analogous compounds and fundamental principles of spectroscopy.
Chemical Structure and Atom Numbering
To facilitate the discussion of NMR data, a standardized atom numbering system for the 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine core is essential.
Figure 1: Chemical structure and atom numbering for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would feature distinct signals for the aromatic protons and the amine group protons. The fluorine atom at C6 will introduce characteristic splitting patterns due to spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 | ~8.0 - 8.4 | dd | J(H5-H7) ≈ 2.0-2.5 Hz, J(H5-F6) ≈ 9.0-10.0 Hz | Deshielded due to proximity to the triazole ring nitrogen and influenced by the adjacent fluorine. |
| H7 | ~7.2 - 7.6 | dd | J(H7-H5) ≈ 2.0-2.5 Hz, J(H7-F6) ≈ 4.0-5.0 Hz | Influenced by the electron-donating amine group (indirectly) and coupling to fluorine. |
| NH₂ | ~6.0 - 6.5 | br s | - | Broad singlet, typical for amine protons; chemical shift is concentration and solvent dependent. Exchangeable with D₂O.[4] |
Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is standard for nitrogen-containing heterocycles, as it helps in observing exchangeable protons like those of the amine group. The predicted coupling constants are based on typical values for aromatic proton-proton and proton-fluorine interactions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be significantly influenced by the fluorine atom, with carbon signals showing coupling (J-coupling) with the ¹⁹F nucleus. The carbon directly attached to the fluorine (C6) will exhibit a large one-bond coupling constant (¹JCF).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Rationale |
| C2 | ~160 - 165 | - | Attached to two nitrogen atoms and the amino group, leading to a downfield shift. |
| C5 | ~110 - 115 | d, ²JCF ≈ 20-25 Hz | Shielded by the amino group's resonance effect and coupled to the fluorine. |
| C6 | ~150 - 155 | d, ¹JCF ≈ 230-250 Hz | Directly bonded to fluorine, resulting in a downfield shift and a large C-F coupling constant. |
| C7 | ~105 - 110 | d, ³JCF ≈ 3-5 Hz | Shielded by the overall electron-donating nature of the system. |
| C8a | ~140 - 145 | d, ³JCF ≈ 10-15 Hz | Bridgehead carbon influenced by the fused triazole ring. |
Self-Validating System: The presence of characteristic C-F couplings, especially the large ¹JCF for C6, would be a key validation point in an experimental spectrum. The number of signals and their multiplicities should align with the proposed structure.
Mass Spectrometry (MS)
In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be readily protonated.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 153.06 | Calculated for C₆H₆FN₄⁺. This would be the base peak in ESI-MS. |
| [M]⁺ | 152.05 | The molecular ion peak would be observed in techniques like Electron Impact (EI), likely with an odd m/z value due to the even number of nitrogen atoms (Nitrogen Rule). |
Fragmentation Pathways: Under EI conditions, a common fragmentation pathway for triazolopyridines involves the loss of N₂ (28 Da) from the triazole ring.[5] Subsequent fragmentation of the pyridine ring would also be expected.
Figure 2: A simplified conceptual diagram of a potential mass spectrometry fragmentation pathway.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic vibrations for the amine group, the aromatic rings, and the C-F bond.
Table 4: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | Primary amines typically show two bands in this region (asymmetric and symmetric stretching).[4] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Characteristic of C-H bonds on the aromatic rings. |
| C=N / C=C Stretch | 1500 - 1650 | Strong | Multiple bands are expected from the stretching vibrations of the fused ring system. |
| N-H Bend (Amine) | 1580 - 1650 | Medium | Scissoring vibration of the primary amine. |
| C-F Stretch | 1200 - 1300 | Strong | A strong absorption band is characteristic of the C-F bond in aromatic fluorides. |
Experimental Protocol Insight: For IR analysis, preparing the sample as a KBr pellet or a thin film would be standard. The presence of the dual N-H stretching bands and the strong C-F stretch would be key diagnostic features to look for.
Synthesis and Characterization Workflow
The synthesis of 6-Fluoro-[1][2]triazolo[1,5-a]pyridin-2-amine would likely follow established routes for creating the[1][2]triazolo[1,5-a]pyridine core, starting from a suitably substituted 2-aminopyridine.[5]
Figure 3: A high-level conceptual workflow for the synthesis and spectroscopic characterization of the target compound.
Conclusion
While experimental data for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine remains to be published, this guide provides a comprehensive and scientifically grounded prediction of its key spectroscopic features. The provided tables and interpretations offer a valuable resource for researchers in identifying this compound and confirming its structure upon synthesis. The distinctive features, such as the ¹H-¹⁹F and ¹³C-¹⁹F coupling in NMR, the molecular ion in MS, and the characteristic N-H and C-F stretches in IR, collectively form a unique spectroscopic fingerprint. This predictive guide serves as a foundational reference, awaiting experimental validation.
References
- 1. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
A Technical Guide to the Predicted Biological Activity of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine: A Privileged Scaffold Approach
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the therapeutic potential of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine based on extensive analysis of its core chemical scaffold,[1][2][3]triazolo[1,5-a]pyridine. Direct experimental data for this specific molecule is limited in the public domain. This guide is intended to provide a robust scientific framework and actionable protocols for its investigation.
Executive Summary: The Triazolo[1,5-a]pyridine Privileged Scaffold
The[1][2][3]triazolo[1,5-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties, including its function as a bioisostere for purines, have enabled the development of potent modulators for a wide range of biological targets.[4][5] Derivatives of this core are prevalent in drug discovery pipelines and have led to clinical candidates for oncology and inflammatory diseases.[5][6]
This guide posits that 6-Fluoro-triazolo[1,5-a]pyridin-2-amine , by virtue of its core scaffold and specific substitutions (a 2-amino group for hydrogen bonding and a 6-fluoro atom for modulating electronic properties and metabolic stability), is a high-priority candidate for biological evaluation. We will explore its most probable mechanisms of action based on data from close structural analogs and provide detailed, field-proven methodologies for its comprehensive biological characterization.
Predicted Therapeutic Areas & Mechanisms of Action
Based on extensive literature precedent for the triazolo[1,5-a]pyridine core, the most promising therapeutic applications for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine lie in oncology and immunology.
Oncology
The scaffold is a validated inhibitor of several key cancer targets.
Kinases are the most frequently explored targets for this scaffold. The nitrogen-rich heterocycle is adept at forming critical hydrogen bonds within the ATP-binding pocket of many kinases.
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is a critical transducer of cytokine signals, and its dysregulation is central to myeloproliferative neoplasms and various inflammatory conditions.[1][2] Several triazolo[1,5-a]pyridine series have yielded potent and selective JAK2 and JAK1/2 inhibitors.[7][8] For instance, CEP-33779 is a selective, orally bioavailable JAK2 inhibitor based on this core.[7] The anti-inflammatory activity of JAK inhibitors also has profound implications for the tumor microenvironment.
-
Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase (ALK5): The TGF-β pathway plays a dual role in cancer, suppressing early-stage tumors but promoting late-stage metastasis.[9][10] ALK5 is the primary kinase mediating this signaling.[11] Potent ALK5 inhibitors based on the 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl) scaffold have been developed with IC50 values in the low nanomolar range, demonstrating the scaffold's suitability for this target.[12]
Microtubules are validated targets for chemotherapy.[4] Certain series of[1][2][3]triazolo[1,5-a]pyrimidines, a closely related scaffold, have been shown to possess a unique mechanism of action. They promote tubulin polymerization but, unlike taxanes, do not compete for the paclitaxel binding site; instead, they inhibit the binding of vinca alkaloids.[13] This suggests a novel interaction with tubulin that could overcome certain types of drug resistance. While this has been demonstrated for the pyrimidine variant, the shared heterocyclic nature warrants investigation for the pyridine core as well.
Anti-inflammatory and Autoimmune Diseases
The role of the JAK/STAT pathway is not confined to cancer; it is a cornerstone of immunology.[3][14] Small molecule JAK inhibitors are approved therapies for rheumatoid arthritis and other autoimmune diseases.[8] The demonstrated potential of triazolo[1,5-a]pyridine derivatives as potent JAK1/2 inhibitors makes 6-Fluoro-triazolo[1,5-a]pyridin-2-amine a strong candidate for development as an anti-inflammatory agent.[8] Additionally, derivatives of the related triazolo[1,5-a]pyrimidine scaffold have shown anti-inflammatory effects through inhibition of cyclooxygenase-2 (COX-2).[15]
Structure-Activity Relationship (SAR) Insights
Analysis of published analogs provides a causal framework for predicting the role of the substituents on 6-Fluoro-triazolo[1,5-a]pyridin-2-amine:
-
C2-Position: Substitution at the C2 nitrogen with an amine is a critical anchor point. In JAK2 inhibitors, this group often forms a key hydrogen bond with the hinge region of the kinase ATP-binding pocket.[7]
-
C6-Position: This position on the pyridine ring is solvent-exposed in many kinase binding models. The introduction of a fluorine atom here is a classic medicinal chemistry strategy. It can enhance binding affinity through favorable electronic interactions, block a potential site of metabolism (improving pharmacokinetic profile), and modulate the pKa of the heterocyclic system.
-
C8-Position: In many kinase inhibitors, this position is substituted with an aryl group to access a deeper hydrophobic pocket, which is crucial for potency.[7] The unsubstituted nature of the title compound at this position may result in lower potency but could be a vector for future optimization.
A Proposed Experimental Workflow for Biological Characterization
To systematically evaluate the biological activity of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, the following tiered approach is recommended. This workflow is designed to be a self-validating system, moving from broad phenotypic screening to specific target engagement.
Caption: Proposed workflow for characterizing 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.
Detailed Experimental Protocols
Protocol: Antiproliferative MTT Assay
This protocol determines the compound's effect on cancer cell viability.[16][17][18]
-
Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7, U-87 MG) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[19] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in DMSO. Perform serial dilutions in culture medium and add 100 µL to the cells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[16]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the compound's effect on microtubule formation.[20][21][22]
-
Reagent Preparation: Reconstitute lyophilized, high-purity bovine tubulin (>99%) to 2 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice. Supplement with 1 mM GTP, 10% glycerol, and a fluorescent reporter (e.g., DAPI).[20][22]
-
Plate Setup: In a pre-warmed (37°C) 96-well plate, add 5 µL of 10x compound dilutions. Include paclitaxel (enhancer) and nocodazole (inhibitor) as positive controls, and a vehicle control (DMSO).
-
Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity (e.g., Ex 360 nm, Em 450 nm for DAPI) every 60 seconds for 60 minutes.
-
Analysis: Plot fluorescence intensity versus time. A decrease in the polymerization rate and the final plateau indicates inhibition, while an increase suggests enhancement.
Key Signaling Pathways for Investigation
The JAK/STAT Pathway
Cytokine binding to its receptor induces receptor dimerization, bringing associated JAKs into proximity.[1] The JAKs trans-phosphorylate each other and then phosphorylate the receptor, creating docking sites for STAT proteins.[2] STATs are then phosphorylated, dimerize, translocate to the nucleus, and activate gene transcription.[14] Inhibition by a triazolopyridine derivative would block the initial phosphorylation cascade.
Caption: Inhibition of the JAK/STAT signaling cascade.
The TGF-β/ALK5 Pathway
TGF-β binds to the Type II receptor, which then recruits and phosphorylates the Type I receptor, ALK5.[10] Activated ALK5 phosphorylates downstream effectors, SMAD2 and SMAD3, which then complex with SMAD4, translocate to the nucleus, and regulate gene expression related to cell growth, differentiation, and fibrosis.[9][11]
Caption: Inhibition of the TGF-β/ALK5 signaling cascade.
Conclusion and Future Directions
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a highly validated core for developing potent and selective inhibitors of key cellular targets in oncology and immunology. The specific compound, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine , possesses functional groups that are known to be critical for target engagement and favorable pharmacokinetic properties in related series. The logical next step is a systematic evaluation using the proposed experimental workflows. Initial phenotypic screening followed by targeted biochemical and cellular assays will rapidly elucidate its primary mechanism of action and therapeutic potential. Positive results would warrant further investigation into its ADME properties and efficacy in preclinical in vivo models.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Synthesis and evaluation of ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. maxanim.com [maxanim.com]
- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Derivatives: A Technical Guide to a Privileged Scaffold
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and development of a specific subclass: 6-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine derivatives. We will delve into the strategic rationale for the incorporation of fluorine, detail robust synthetic protocols, outline a comprehensive screening cascade for kinase inhibitor discovery, and analyze structure-activity relationships (SAR) and pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.
Introduction: The Rationale for the 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine core is a bioisostere of purine, which allows it to interact with a wide range of biological targets, particularly kinases. Its rigid, planar structure provides a well-defined vector for substituent placement, enabling precise modulation of target engagement and physicochemical properties. The 2-amino substituent is a key feature, often acting as a crucial hydrogen bond donor to the hinge region of kinase active sites, a common binding motif for type I and type II kinase inhibitors.
The Strategic Importance of the 6-Fluoro Substituent
The introduction of a fluorine atom at the 6-position is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine, despite its minimal steric bulk (similar to hydrogen), is the most electronegative element, leading to profound effects on a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can significantly increase a compound's half-life and oral bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the pyridine nitrogen. This can be advantageous for improving cell permeability and reducing off-target effects related to excessive basicity.
-
Enhanced Target Affinity: Fluorine can engage in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. This can lead to a significant increase in binding affinity and potency.
-
Improved Pharmacokinetics: The collective effects of increased metabolic stability, modulated basicity, and enhanced target binding often translate to a more favorable overall pharmacokinetic profile, including improved oral absorption and sustained plasma exposure.
By strategically incorporating a fluorine atom at the 6-position, we aim to imbue the triazolo[1,5-a]pyridine scaffold with enhanced drug-like properties, increasing the probability of identifying a successful clinical candidate.
Synthesis and Characterization
The synthesis of 6-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine derivatives is achievable through several reliable routes. The following protocol describes a common and efficient method starting from commercially available 2-amino-5-fluoropyridine.
General Synthetic Scheme
Caption: General synthetic route to the core scaffold.
Detailed Experimental Protocol: Synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Step 1: Synthesis of N-(5-Fluoropyridin-2-yl)cyanamide
-
To a stirred solution of 2-amino-5-fluoropyridine (1.0 eq) and sodium acetate (1.5 eq) in water at 0 °C, add a solution of cyanogen bromide (1.1 eq) in water dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(5-fluoropyridin-2-yl)cyanamide.
Step 2: Synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
-
To a solution of N-(5-fluoropyridin-2-yl)cyanamide (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethanol and add a solution of hydrochloric acid in diethyl ether.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield 6-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine hydrochloride as a white solid.
Further derivatization at the 2-amino position or on the triazole ring can be achieved using standard cross-coupling and substitution reactions to explore the structure-activity relationship.
Biological Evaluation: A Kinase Inhibitor Screening Cascade
The discovery of potent and selective kinase inhibitors requires a systematic and rigorous screening process. The following cascade is designed to efficiently identify and characterize promising 6-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine derivatives, using a hypothetical target kinase (e.g., ALK5, a TGF-β type I receptor kinase) as an example.
Screening Cascade Workflow
Caption: A typical kinase inhibitor screening cascade.
Detailed Protocols for Key Assays
3.2.1. Primary Biochemical Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To identify compounds that inhibit the target kinase activity in a high-throughput manner.
-
Procedure:
-
Dispense the test compound (at a final concentration of 1 µM) into a 384-well assay plate.
-
Add the kinase, a biotinylated substrate peptide, and ATP to initiate the enzymatic reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the ratio of emission at 665 nm and 620 nm.
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
3.2.2. Cellular Target Engagement Assay (NanoBRET™)
-
Objective: To confirm that the compounds inhibit the target kinase within a cellular environment.
-
Procedure:
-
Transfect cells with a vector expressing the target kinase as a fusion protein with NanoLuc® luciferase.
-
Culture the cells and then treat with a range of concentrations of the test compound.
-
Add a cell-permeable fluorescent tracer that binds to the kinase active site.
-
Read the plate on a luminometer capable of measuring both luminescence and fluorescence, calculating the BRET ratio.
-
-
Data Analysis: Determine the cellular IC50 value by fitting the dose-response data to a four-parameter logistic equation.
3.2.3. In Vitro ADME-Tox Profiling
A panel of in vitro assays is crucial to assess the drug-like properties of the lead compounds.
| Assay Category | Specific Assay | Purpose |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption. |
| Distribution | Plasma Protein Binding | Determines the fraction of unbound, active drug. |
| Metabolism | Microsomal Stability | Assesses metabolic stability in liver microsomes. |
| CYP450 Inhibition | Identifies potential for drug-drug interactions. | |
| Toxicity | hERG Inhibition | Evaluates the risk of cardiotoxicity. |
| Cytotoxicity (e.g., HepG2) | Assesses general cellular toxicity. |
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the 6-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold allows for the exploration of SAR and optimization of potency, selectivity, and pharmacokinetic properties. The following table presents hypothetical data for a series of derivatives targeting ALK5, illustrating a typical SAR progression.
| Compound | R1 (at 2-amino) | R2 (at C5) | ALK5 IC50 (nM) | Cellular IC50 (nM) | hERG IC50 (µM) |
| 1 | H | H | 5,200 | >10,000 | >50 |
| 2a | 2-Fluorophenyl | H | 850 | 4,100 | 35 |
| 2b | 2,6-Difluorophenyl | H | 250 | 1,200 | 42 |
| 3a | 2,6-Difluorophenyl | Methyl | 180 | 950 | 48 |
| 3b | 2,6-Difluorophenyl | Phenyl | 55 | 280 | 25 |
| 4 (Lead) | 2,6-Difluorophenyl | 4-Morpholinophenyl | 8 | 45 | >50 |
SAR Insights:
-
2-Amino Substitution (R1): Unsubstituted amine (Compound 1) shows weak activity. Introduction of an aryl group, particularly with ortho-fluoro substituents (Compounds 2a and 2b), significantly improves potency, likely through enhanced interactions with the kinase hinge region.
-
C5 Substitution (R2): Substitution at the C5 position provides a vector for modulating potency and properties. Small alkyl groups (Compound 3a) offer a modest improvement, while larger aryl groups (Compound 3b) provide a significant boost in potency.
-
Lead Optimization: The introduction of a solubilizing group, such as the morpholino moiety on the phenyl ring (Compound 4), can dramatically improve cellular potency and reduce off-target liabilities like hERG inhibition, leading to a well-balanced lead candidate.
Pharmacokinetic Profile of a Lead Candidate
The following table summarizes the pharmacokinetic properties of a representative lead compound (e.g., Compound 4) in preclinical species.
| Parameter | Rat | Dog |
| Oral Bioavailability (%) | 65 | 72 |
| Half-life (t½, hours) | 4.2 | 6.8 |
| Clearance (mL/min/kg) | 15 | 10 |
| Volume of Distribution (L/kg) | 2.5 | 3.1 |
These data indicate that the lead compound possesses good oral bioavailability and a half-life suitable for once or twice-daily dosing, warranting further preclinical development.
Conclusion
The 6-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold represents a highly promising starting point for the discovery of novel therapeutics, particularly kinase inhibitors. The strategic incorporation of a 6-fluoro substituent provides a clear advantage in terms of metabolic stability and potential for enhanced target affinity. By employing a robust synthetic strategy and a comprehensive screening cascade, it is possible to efficiently identify and optimize potent, selective, and orally bioavailable lead candidates. The insights and protocols provided in this guide are intended to empower researchers to effectively leverage this valuable chemical matter in their drug discovery endeavors.
References
The Strategic Intermediate: A Technical Guide to 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in Pharmaceutical Synthesis
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the development of versatile and efficient synthetic building blocks. Among these, heterocyclic compounds have perennially occupied a central role, owing to their diverse chemical properties and their ability to interact with a wide array of biological targets. The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a particularly "privileged" structure, forming the core of numerous biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[4][5] This guide focuses on a key derivative of this family, 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine , a critical intermediate in the synthesis of next-generation pharmaceuticals. Its strategic importance is perhaps best exemplified by its role in the synthesis of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis.[6][7]
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, chemical properties, and applications of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, with a focus on the underlying scientific principles and practical considerations that are paramount in a research and development setting.
Synthetic Pathways and Mechanistic Insights
The synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general and most common approach involves the cyclization of a substituted 2-aminopyridine derivative.
General Synthetic Strategy
The formation of the triazolo[1,5-a]pyridine ring system is typically achieved through the reaction of a 2-aminopyridine with a reagent that provides the remaining nitrogen and carbon atoms of the triazole ring, followed by an oxidative cyclization.[1] One of the most effective methods involves the use of a thiourea derivative which undergoes cyclization in the presence of hydroxylamine.[6]
Caption: Synthetic workflow for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from procedures described in the literature for analogous compounds and intermediates in the synthesis of Filgotinib.[6][8]
Step 1: Synthesis of N-(5-Fluoro-pyridin-2-yl)-N'-(ethoxycarbonyl)thiourea
-
To a stirred solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at ambient temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent system like ethanol/water, to yield the desired thiourea derivative as a solid.
Causality: The nucleophilic amino group of the pyridine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea. The use of a slight excess of the isothiocyanate ensures complete consumption of the starting aminopyridine.
Step 2: Synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
-
Suspend the N-(5-Fluoro-pyridin-2-yl)-N'-(ethoxycarbonyl)thiourea (1.0 eq) in a mixture of ethanol and methanol (1:1 v/v).
-
Add hydroxylamine hydrochloride (5.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux for 3-5 hours. During this time, the evolution of hydrogen sulfide gas may be observed, which should be appropriately scrubbed.
-
Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. The solid is collected by filtration, washed with cold ethanol and then diethyl ether, and dried under vacuum to afford 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Causality: The hydroxylamine hydrochloride, in the presence of a base, facilitates the cyclization of the thiourea. The reaction proceeds through a proposed mechanism involving the formation of a guanidine-like intermediate which then undergoes intramolecular cyclization with the elimination of carbonyl sulfide and water to form the stable triazolopyridine ring system. The use of a significant excess of hydroxylamine hydrochloride drives the reaction to completion.
Physicochemical Properties and Characterization
The accurate characterization of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is crucial for its use in further synthetic steps and for regulatory purposes. The expected data is summarized below.
| Property | Expected Value / Characteristics |
| Molecular Formula | C₆H₅FN₄ |
| Molecular Weight | 152.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not widely reported, but expected to be a high-melting solid, typical for this class of heterocycles. |
| Solubility | Generally soluble in polar organic solvents such as DMSO and DMF; limited solubility in alcohols and chlorinated solvents; sparingly soluble in water. |
| ¹H NMR (DMSO-d₆) | Expected signals would include aromatic protons on the pyridine ring, with splitting patterns influenced by the fluorine atom, and a broad singlet for the amino protons. |
| ¹³C NMR (DMSO-d₆) | Characteristic signals for the aromatic carbons of the fused ring system, with the carbon bearing the fluorine atom showing a large coupling constant. |
| Mass Spectrometry (ESI) | Expected [M+H]⁺ ion at m/z 153.06. |
| Infrared (IR) | Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the aromatic rings (around 1500-1650 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).[9] |
Application in Drug Development: A Gateway to Kinase Inhibition
The primary and most well-documented application of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is as a pivotal intermediate in the synthesis of Filgotinib .[6] Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathway of several pro-inflammatory cytokines.[7][10] By inhibiting JAK1, Filgotinib modulates the inflammatory response, making it an effective treatment for autoimmune diseases like rheumatoid arthritis.
Caption: Role of the intermediate in the synthesis and action of Filgotinib.
Beyond Filgotinib, the[1][2][3]triazolo[1,5-a]pyridine scaffold is a common feature in many other kinase inhibitors.[4][11] The fluorine atom at the 6-position of the intermediate can enhance binding affinity to the target protein through favorable interactions and can also improve metabolic stability and pharmacokinetic properties of the final drug molecule. This makes 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine a valuable starting material for the discovery and development of new drugs targeting a range of kinases implicated in cancer and other diseases.
Safety, Handling, and Storage
As with any chemical intermediate, proper safety precautions are essential when handling 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally related aminopyridines and triazole compounds can provide guidance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Conclusion: A Versatile Building Block for Future Therapies
6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents more than just a single-purpose intermediate. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The physicochemical properties of this compound, particularly the presence of the fluorine atom and the amino group, provide a versatile platform for further chemical modifications. Its successful application in the synthesis of Filgotinib underscores its significance in the pharmaceutical industry. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic importance of well-characterized and readily accessible intermediates like 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine will undoubtedly increase, paving the way for the development of the next generation of life-saving medicines.
References
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. DK3077397T3 - 2-AMINO-6-FLUOR-N- [5-FLUOR-PYRIDIN-3-YL] PYRAZOLO [1,5-A] PYRIMIDIN-3-CARBOXAMIDE COMPOUND USED AS AN AT-KINASE INHIBITOR, DIFFERENTLY DIFFERENTLY DERIVATIVES THEREOF - Google Patents [patents.google.com]
- 6. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
- 7. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Agrochemical Potential of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine: A Privileged Scaffold for Modern Crop Protection
Abstract
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. Within the vast landscape of chemical synthesis, nitrogen-containing heterocyclic compounds have consistently emerged as "privileged structures" – molecular frameworks with a high propensity for biological activity. Among these, the triazolopyridine scaffold, a fusion of a triazole and a pyridine ring, has garnered significant attention in medicinal chemistry and is now a frontier in agrochemical research. This technical guide delves into the prospective role of a specific, yet underexplored, derivative: 6-Fluoro-triazolo[1,5-a]pyridin-2-amine . By examining the well-established activities of the broader triazolopyrimidine and triazole classes, we will construct a scientifically grounded hypothesis for the potential of this fluorinated compound as a next-generation herbicide or fungicide. This document is intended for researchers, chemists, and crop protection specialists, providing a comprehensive overview of the underlying chemistry, potential mechanisms of action, and a detailed roadmap for its experimental validation.
The Triazolopyrimidine and Triazolopyridine Scaffolds: A Legacy of Agrochemical Innovation
The[1][2]triazolo[1,5-a]pyrimidine ring system is a well-established and commercially significant scaffold in the agrochemical industry.[3][4] Its derivatives are found in a range of products, most notably herbicides and fungicides.[3][5] Understanding the success of this core structure provides the foundational logic for exploring closely related analogs like 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.
1.1. Herbicidal Activity: The ALS Inhibition Paradigm
A significant number of commercial herbicides based on the triazolopyrimidine sulfonamide structure, such as flumetsulam and florasulam, function by inhibiting the acetolactate synthase (ALS) enzyme.[1][6]
-
Mechanism of Action: ALS (also known as acetohydroxyacid synthase or AHAS) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][7][8] As this pathway is absent in animals, ALS inhibitors exhibit low toxicity to mammals, a highly desirable trait for an agrochemical.[1] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.
-
Significance of the Scaffold: The triazolopyrimidine core acts as a bioisostere for the natural pyrimidine ring of the enzyme's substrate, allowing it to bind to the active site and exert its inhibitory effect. The development of resistance in some weed species to existing ALS-inhibiting herbicides necessitates the discovery of novel compounds that can overcome these resistance mechanisms.[7][8]
1.2. Fungicidal Properties: A Broad Spectrum of Activity
The broader family of triazole compounds is renowned for its potent antifungal properties.[9] Azole antifungals, for example, are widely used in both medicine and agriculture. Their primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. While this is a common mechanism, triazole derivatives can exhibit diverse modes of action. Patents and literature describe various triazolopyrimidine derivatives with fungicidal activity against a range of plant pathogens.[5][10]
Physicochemical Profile: 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
While extensive experimental data for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine is not publicly available, we can infer its key physicochemical properties based on its structure and data from structurally similar compounds. These properties are crucial for predicting its behavior in biological systems, including absorption, translocation in plants, and interaction with target enzymes.
| Property | Estimated Value | Rationale & Significance |
| Molecular Formula | C₆H₅FN₄ | |
| Molecular Weight | ~152.14 g/mol | Low molecular weight is often favorable for bioavailability and membrane permeability. |
| XLogP3 | ~1.0 - 1.5 | This estimated lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is critical for uptake by roots or leaves and movement within the plant.[11] |
| Hydrogen Bond Donors | 1 (from the amine group) | The amine group can participate in hydrogen bonding, a key interaction for binding to target proteins.[11] |
| Hydrogen Bond Acceptors | 4 (from nitrogen and fluorine atoms) | Multiple acceptor sites increase the potential for strong and specific interactions within a biological target's active site.[11] |
| Topological Polar Surface Area (TPSA) | ~65-75 Ų | This value is within the range typically associated with good cell permeability.[11] |
| Fluorine Substitution | at the 6-position | The presence of a fluorine atom can significantly enhance metabolic stability, increase binding affinity through unique electronic interactions, and improve lipophilicity, potentially leading to enhanced biological activity. |
Proposed Agrochemical Applications and Rationale
Based on the established bioactivity of the triazolopyridine and triazolopyrimidine scaffolds, we hypothesize that 6-Fluoro-triazolo[1,5-a]pyridin-2-amine has the potential to act as either a novel herbicide or a fungicide.
3.1. Hypothesis 1: A Novel ALS-Inhibiting Herbicide
The structural similarity of the triazolo[1,5-a]pyridine core to the triazolo[1,5-a]pyrimidine core of known ALS inhibitors makes this a primary area for investigation. The 2-amino group could serve as a key interaction point within the ALS active site, while the 6-fluoro substituent could enhance binding affinity and improve systemic properties within the plant.
Conceptual Model of ALS Inhibition
The diagram below illustrates the hypothetical binding of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine within the active site of the ALS enzyme, preventing the binding of the natural substrate, pyruvate.
Caption: Hypothetical binding of the title compound to the ALS enzyme active site.
3.2. Hypothesis 2: A Novel Fungicide
The triazole component of the molecule is a strong indicator of potential antifungal activity. The specific arrangement of nitrogen atoms and the presence of the fluoro- and amino- groups could lead to a novel interaction with fungal-specific enzymes, potentially disrupting cell wall synthesis, signal transduction, or other vital cellular processes.
Experimental Validation: A Step-by-Step Protocol
To systematically evaluate the agrochemical potential of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, a tiered screening approach is recommended. This workflow ensures efficient use of resources, starting with broad in vitro assays and progressing to more complex in vivo and whole-organism studies.[12]
Agrochemical Screening Workflow
Caption: A tiered workflow for evaluating agrochemical potential.
4.1. Protocol: In Vitro ALS Enzyme Inhibition Assay
Objective: To determine if 6-Fluoro-triazolo[1,5-a]pyridin-2-amine directly inhibits the activity of the ALS enzyme.
Materials:
-
Purified ALS enzyme (from a plant source, e.g., maize).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5, containing MgCl₂, thiamine pyrophosphate, and FAD).
-
Substrate solution: Sodium pyruvate.
-
Test compound: 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, dissolved in DMSO.
-
Positive control: A known ALS-inhibiting herbicide (e.g., chlorsulfuron).
-
Negative control: DMSO.
-
Stopping solution: H₂SO₄.
-
Colorimetric developing solution: Creatine and α-naphthol.
-
96-well microtiter plates.
-
Microplate reader.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Reaction Initiation: To each well of a 96-well plate, add:
-
Assay buffer.
-
Test compound, positive control, or negative control (DMSO).
-
Purified ALS enzyme solution.
-
Incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
-
Substrate Addition: Add the pyruvate substrate solution to all wells to start the enzymatic reaction. Incubate for 60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding H₂SO₄ to each well. This also initiates the decarboxylation of the product, acetolactate, to acetoin. Incubate for 15 minutes at 60°C.
-
Color Development: Add the creatine and α-naphthol solution to each well. Incubate for 15 minutes at 60°C. A red color will develop in the presence of acetoin.
-
Data Acquisition: Measure the absorbance at 530 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the negative control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
4.2. Protocol: Whole Plant Greenhouse Assay (Post-Emergence Herbicidal Activity)
Objective: To assess the herbicidal efficacy and crop selectivity of the test compound on live plants.
Materials:
-
Pots containing a standardized soil mix.
-
Seeds of representative weed species (e.g., Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed)) and crop species (e.g., Triticum aestivum (wheat), Zea mays (corn)).
-
Test compound formulated as a sprayable solution with appropriate adjuvants.
-
Commercial standard herbicide for comparison.
-
Control (formulation blank).
-
Automated track sprayer for uniform application.
-
Controlled-environment greenhouse.
Methodology:
-
Plant Growth: Sow seeds in pots and grow in the greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Application: Prepare different concentrations of the test compound. Apply the formulations evenly to the plants using the track sprayer to simulate field application.
-
Incubation: Return the treated plants to the greenhouse. Maintain optimal conditions for growth (light, temperature, water).
-
Evaluation: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of phytotoxicity. Use a rating scale (e.g., 0% = no effect, 100% = complete plant death) to quantify injury symptoms such as chlorosis, necrosis, and stunting.
-
Data Analysis: Determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) for each species. A successful herbicide will show high activity on weed species and low activity (high selectivity) on crop species.
Conclusion and Future Directions
While direct experimental evidence for the agrochemical role of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine is yet to be established, its structural features, rooted in the highly successful triazolopyrimidine and triazole chemical classes, present a compelling case for its investigation. The hypotheses presented in this guide—potential as a novel ALS-inhibiting herbicide or as a broad-spectrum fungicide—are grounded in established structure-activity relationships and provide a clear path for research and development. The detailed experimental protocols offer a practical framework for academic and industrial laboratories to undertake the synthesis and biological evaluation of this promising compound. As the need for new modes of action to combat resistance and for safer, more effective crop protection solutions grows, the exploration of such privileged scaffolds is not just an academic exercise, but a critical necessity for the future of agriculture.
References
- 1. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2005082147A1 - Fungicide mixtures based on a triazolopyrimidine derivative - Google Patents [patents.google.com]
- 6. Distribution and management of herbicide resistance in broad-leaved weeds | AHDB [ahdb.org.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YU52099A - Fungicidal trifluoromethylalkylamino-triazolopyrimidines - Google Patents [patents.google.com]
- 11. 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1245644-74-9) for sale [vulcanchem.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine experimental protocol
An Application Note on the Synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science. As a purine isostere, this ring system has been integral to the development of a wide range of therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory compounds, and agents targeting various receptors and enzymes.[3] The introduction of a fluorine atom, as in 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, can significantly modulate the compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making it a valuable building block for drug discovery programs.[4]
This document provides a detailed, two-step experimental protocol for the synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. The methodology is designed to be robust and reproducible, offering researchers a reliable pathway to this important chemical entity.
Overall Synthetic Strategy
The synthesis is achieved through a two-step sequence starting from the commercially available 2-chloro-5-fluoropyridine.
-
Step 1: Hydrazinolysis. A nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloro-5-fluoropyridine is displaced by hydrazine to yield the key intermediate, 2-hydrazinyl-5-fluoropyridine.
-
Step 2: Cyclocondensation. The synthesized hydrazinopyridine is then reacted with cyanogen bromide. This step proceeds via an initial condensation followed by an intramolecular cyclization to form the fused triazole ring, directly yielding the target compound, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.
The complete workflow is illustrated below.
Caption: Synthetic workflow for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.
PART 1: Synthesis of 2-Hydrazinyl-5-fluoropyridine (Intermediate)
Principle and Rationale
This reaction is a classic nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, which facilitates attack by nucleophiles. Hydrazine is a potent nucleophile that readily displaces the chloride leaving group at the C2 position. The reaction is typically performed in an alcohol solvent, which can accommodate the polarity of the reactants and intermediates. Heating is required to provide the necessary activation energy for the reaction to proceed at a practical rate.
Experimental Protocol
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluoropyridine (1.0 eq).
-
Solvent and Reagent Addition: Add n-propanol as the solvent. To this solution, add hydrazine monohydrate (3.0 eq) dropwise at room temperature.[5]
-
Reaction Condition: Heat the reaction mixture to 80°C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (n-propanol) under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water. The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration, washing with cold water to remove any residual hydrazine.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield 2-hydrazinyl-5-fluoropyridine as a solid.
Data Summary Table: Step 1
| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 2-Chloro-5-fluoropyridine | 131.54 | 0.1 | 1.0 | 13.15 g |
| Hydrazine Monohydrate | 50.06 | 0.3 | 3.0 | 15.02 g (~14.6 mL) |
| n-Propanol | - | - | - | 100 mL |
Note: Quantities are provided for a representative 0.1 mole scale reaction and should be adjusted as needed.
PART 2: Synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine (Final Product)
Principle and Rationale
This transformation is a well-established method for constructing the 2-amino-[1][2][3]triazolo[1,5-a]pyridine ring system.[1][6] The reaction proceeds through several stages:
-
Condensation: The more nucleophilic terminal nitrogen of the hydrazine intermediate attacks the electrophilic carbon of cyanogen bromide.
-
Cyclization: The nitrogen atom of the pyridine ring then performs an intramolecular nucleophilic attack on the newly formed cyano-intermediate.
-
Aromatization: A final elimination step results in the formation of the stable, aromatic triazolopyridine ring system.
The reaction is typically performed in an aqueous or alcoholic medium, which helps to mediate the reaction and dissolve the intermediates.
Experimental Protocol
-
Reagent Setup: In a 250 mL round-bottom flask, dissolve the 2-hydrazinyl-5-fluoropyridine (1.0 eq) obtained from Step 1 in an aqueous solution (e.g., water or a water/ethanol mixture).
-
Cyanogen Bromide Addition: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of cyanogen bromide (1.05 eq) in the same solvent. Caution: Cyanogen bromide is highly toxic and volatile. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Condition: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation:
-
Upon completion, the product often precipitates from the reaction mixture.
-
If precipitation occurs, collect the solid by vacuum filtration.
-
If the product remains in solution, make the solution basic (pH 8-9) by the careful addition of an aqueous base like sodium bicarbonate or sodium carbonate solution. This will precipitate the free amine.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification: The crude 6-Fluoro-triazolo[1,5-a]pyridin-2-amine can be purified by recrystallization from ethanol or a similar polar solvent to yield the final product as a pure solid.
Data Summary Table: Step 2
| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 2-Hydrazinyl-5-fluoropyridine | 127.12 | 0.08 | 1.0 | 10.17 g |
| Cyanogen Bromide | 105.92 | 0.084 | 1.05 | 8.90 g |
| Water/Ethanol (1:1) | - | - | - | 150 mL |
Note: Moles for Step 2 are based on a theoretical 80% yield from Step 1.
References
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the ¹H NMR Analysis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
Abstract
This guide provides a detailed protocol and in-depth analysis for the structural characterization of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and precise analytical characterization is paramount for drug development and quality control. This document moves beyond a simple recitation of steps, offering a causal explanation for each phase of the workflow—from sample preparation to spectral interpretation. It is designed for researchers, scientists, and drug development professionals who require a robust and validated methodology for the analysis of this and structurally related compounds.
Introduction: Structural and Analytical Context
6-Fluoro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a fused bicyclic system. The structural verification of such molecules is non-trivial and relies heavily on spectroscopic techniques. ¹H NMR spectroscopy is an indispensable tool, providing atomic-level information on the molecular structure by analyzing the chemical environment, connectivity, and relative number of protons.[1][2]
The key to a successful ¹H NMR analysis lies in understanding the molecule's inherent structural features and how they translate into a spectrum.
Molecular Structure and Proton Environments:
The structure of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine contains four distinct proton environments that will be interrogated by ¹H NMR:
-
Three Aromatic Protons: H5, H7, and H8 on the pyridine ring.
-
Two Amine Protons: -NH₂ at the C2 position.
The presence of a highly electronegative fluorine atom at the C6 position is the most significant feature, as it will induce predictable and informative splitting patterns (H-F coupling) and shifts in the signals of nearby protons, primarily H5 and H7.
Figure 1: Chemical Structure of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine with key protons labeled.
Experimental Methodology
A high-quality spectrum is the direct result of meticulous sample preparation and correctly set acquisition parameters. This section details a self-validating protocol designed to minimize artifacts and maximize spectral quality.
Materials and Reagents
-
Analyte: 5-10 mg of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.[3][4]
-
NMR Solvent: 0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Causality: DMSO-d₆ is often preferred for this class of compounds due to its excellent solubilizing power for polar, amine-containing molecules. It also shifts the residual water peak away from the primary regions of interest. The amine protons are less likely to undergo rapid exchange in DMSO-d₆ compared to deuterated methanol, resulting in sharper -NH₂ signals.
-
-
Internal Standard (Optional): Tetramethylsilane (TMS) at 0.03% v/v is often pre-added to commercial deuterated solvents.
-
Equipment: High-quality 5 mm NMR tubes (e.g., Wilmad, Norell), Pasteur pipettes, and a microfilter (e.g., a cotton or glass wool plug).[3][4]
Protocol: Sample Preparation Workflow
The objective is to create a homogenous solution free of particulate matter, as suspended solids will degrade magnetic field homogeneity and result in poor spectral resolution (broadened lines).[3]
References
mass spectrometry of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
An Application Note on the Mass Spectrometric Characterization of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for Novel Heterocycles
6-Fluoro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a fused triazolopyridine ring system. This structural motif is of significant interest in medicinal chemistry and drug development, as triazolopyridine derivatives are known to exhibit a wide range of biological activities, including kinase inhibition and antimicrobial properties.[1] The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, making fluorinated analogues like this compound prime candidates for investigation in drug discovery pipelines.[2]
Accurate structural confirmation and purity assessment are paramount in the development of such novel chemical entities. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as an indispensable analytical tool for this purpose, offering high sensitivity, selectivity, and the ability to provide detailed structural information through fragmentation analysis.[3] This application note provides a comprehensive guide to the mass spectrometric analysis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, detailing a robust protocol from sample preparation to spectral interpretation. The methodologies described herein are designed to provide researchers and drug development professionals with a self-validating system for the reliable characterization of this and structurally related compounds.
Part 1: Foundational Principles and Experimental Design
The successful mass spectrometric analysis of a small molecule is predicated on understanding its chemical properties to inform the choice of analytical conditions.
Analyte Properties and Ionization Strategy
6-Fluoro-triazolo[1,5-a]pyridin-2-amine (Formula: C₆H₅FN₄, Molecular Weight: 152.13 g/mol ) possesses several basic nitrogen atoms within its heterocyclic framework, including the exocyclic amine and the pyridine-like nitrogen. These sites are readily protonated in an acidic environment. Therefore, Electrospray Ionization (ESI) in the positive ion mode is the logical and most effective choice. ESI is a soft ionization technique that typically generates intact protonated molecules, [M+H]⁺, which is ideal for accurate molecular weight determination.[4] The use of a protic solvent system, such as water/acetonitrile with a small amount of formic acid, will facilitate this protonation process.[5]
Sample Preparation: Ensuring Analytical Fidelity
The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and concentration, free from interfering matrix components.[6][7] For a pure standard or synthesized compound, the protocol is straightforward.
Protocol 1: Preparation of Analytical Standard
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine and transfer it to a 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water. Vortex thoroughly for 30 seconds to ensure complete dissolution. Causality: This solvent mixture is compatible with reversed-phase liquid chromatography and promotes solubility.
-
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using the same 50:50 acetonitrile/water solvent. This concentration is typically well within the linear dynamic range of modern ESI-MS instruments.
-
Final Preparation: Transfer the final working solution to an autosampler vial for analysis.
For analytes in complex matrices like plasma or tissue, a more rigorous cleanup such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be necessary to remove interferences.[8][9]
Part 2: LC-MS/MS Method and Data Acquisition
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation.[10] It involves the isolation of the precursor ion (the [M+H]⁺ ion in this case) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions.
Experimental Workflow
The overall analytical process follows a logical sequence from sample introduction to data analysis.
Caption: Workflow for the LC-MS/MS analysis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.
Recommended Instrumental Parameters
The following parameters provide a robust starting point for analysis on a typical quadrupole time-of-flight (Q-TOF) or triple quadrupole (QQQ) mass spectrometer.[5]
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the column. |
| Gradient | 5% to 95% B over 5 minutes | Ensures elution of the analyte in a sharp peak. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | As discussed in Section 1.1.[4] |
| Capillary Voltage | 3500 V | Optimizes spray stability and ion generation. |
| Gas Temperature | 300 °C | Aids in desolvation of the ESI droplets. |
| MS1 Scan Range | m/z 100 - 300 | Covers the expected molecular ion. |
| Precursor Ion (MS/MS) | m/z 153.1 | The calculated m/z for [C₆H₅FN₄+H]⁺. |
| Collision Energy (CE) | 10 - 40 eV (Ramped) | A range of energies ensures capture of both low- and high-energy fragments. |
| MS2 Scan Range | m/z 40 - 160 | Covers all potential fragment ions. |
Part 3: Spectral Interpretation and Fragmentation Analysis
The high-resolution MS1 spectrum should show a prominent ion at m/z 153.0567 , corresponding to the protonated molecule [C₆H₅FN₄+H]⁺. The subsequent MS/MS spectrum provides the structural fingerprint. Based on the fragmentation of related nitrogen-containing heterocyclic systems, a plausible fragmentation pathway can be proposed.[11][12][13]
Predicted Fragmentation Pathways
The protonated molecule is expected to fragment via several key pathways involving the cleavage of the fused ring system. The triazole ring is often susceptible to cleavage, leading to characteristic neutral losses.
Key Predicted Fragments:
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 153.1 | 125.1 | N₂ (28 Da) | Fluoropyridinyl-vinyliminium cation |
| 153.1 | 126.1 | HCN (27 Da) | Fluorinated amino-pyridinyl cation |
| 153.1 | 99.1 | C₂H₂N₂ (54 Da) | Fluoropyridinium cation |
| 125.1 | 98.1 | HCN (27 Da) | Fluoropyridinium cation |
Visualizing the Fragmentation
The proposed fragmentation cascade can be visualized to better understand the relationships between the precursor and product ions.
Caption: Proposed MS/MS fragmentation pathway for protonated 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.
Mechanistic Rationale:
-
Loss of N₂: The cleavage of the triazole ring to eliminate a molecule of dinitrogen is a common pathway for many triazole-containing compounds.[14] This would result in a highly characteristic and often abundant fragment ion at m/z 125.1.
-
Loss of HCN: Elimination of hydrogen cyanide can occur from the triazole ring, representing another typical fragmentation route for nitrogen heterocycles.
-
Ring Cleavage: More extensive fragmentation involving the loss of larger neutral fragments like C₂H₂N₂ can lead to the formation of the core fluoropyridinium ion.
Conclusion
The protocol outlined in this application note provides a comprehensive and reliable framework for the mass spectrometric analysis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. By employing positive mode electrospray ionization coupled with tandem mass spectrometry, researchers can achieve unambiguous molecular weight confirmation and detailed structural characterization. The predicted fragmentation pattern, centered on characteristic neutral losses of N₂ and HCN, serves as a robust diagnostic tool for identifying this compound and its analogues in various research and development settings. This self-validating methodology, grounded in the fundamental principles of mass spectrometry, ensures high confidence in analytical outcomes, thereby accelerating the drug discovery and development process.
References
- 1. 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine | 7169-94-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. article.sapub.org [article.sapub.org]
- 14. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
ALK5 inhibition assay with 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
An Application Note and Protocol for the Biochemical Inhibition Assay of ALK5 (TGF-β Type I Receptor Kinase) using 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
Introduction: The Role of ALK5 in Cellular Signaling and Disease
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a wide range of pathologies, most notably in fibrosis and cancer.[3][4] In cancer, TGF-β can paradoxically switch from a tumor suppressor in early stages to a promoter of tumor progression and metastasis in later stages.[5][6]
Signal transduction is initiated when a TGF-β ligand binds to a Type II receptor on the cell surface.[7][8] This event recruits and phosphorylates a Type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[3][9] The activated ALK5 kinase then phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3.[10] These phosphorylated R-SMADs form a complex with SMAD4, translocate into the nucleus, and act as transcription factors to regulate the expression of target genes.[2][7]
Given its central role in mediating TGF-β's pro-tumorigenic and fibrotic effects, ALK5 has emerged as a highly attractive therapeutic target.[11][12] Small molecule inhibitors that block the ATP-binding site of the ALK5 kinase domain can effectively shut down this signaling cascade.[3][6] This application note provides a detailed protocol for a biochemical assay to determine the inhibitory potency of novel compounds, using 6-Fluoro-triazolo[1,5-a]pyridin-2-amine as a representative test article from a chemical class known to produce potent ALK5 inhibitors.[13][14]
Principle of the ALK5 Kinase Assay
This protocol describes a homogenous, luminescence-based kinase assay designed to measure the activity of the ALK5 enzyme. The fundamental principle is the quantification of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.
The ALK5 enzyme utilizes ATP to phosphorylate a generic peptide substrate. In the presence of an inhibitor, the kinase activity is diminished, and consequently, less ATP is consumed. After the kinase reaction reaches its endpoint, a kinase detection reagent is added. This reagent contains luciferase and its substrate, luciferin. The luciferase enzyme utilizes the remaining ATP to produce a luminescent signal that is directly proportional to the ATP concentration.
Therefore, a low luminescent signal indicates high kinase activity (more ATP consumed), while a high luminescent signal indicates low kinase activity (less ATP consumed), signifying potent inhibition. The inhibitory potential of a compound is typically expressed as the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.
Visualizing the ALK5 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical TGF-β/ALK5 signaling cascade and highlights the specific point of intervention for an ATP-competitive ALK5 inhibitor.
Caption: TGF-β/ALK5 signaling pathway and inhibitor action.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) |
| Recombinant Human ALK5 (TGFBR1), active | Carna Biosciences | 08-101 |
| Kinase Substrate (e.g., Casein) | Sigma-Aldrich | C5890 |
| ATP (Adenosine 5'-Triphosphate) | Sigma-Aldrich | A7699 |
| 6-Fluoro-triazolo[1,5-a]pyridin-2-amine | N/A (Test Compound) | N/A |
| Staurosporine (Positive Control Inhibitor) | Sigma-Aldrich | S4400 |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA) | In-house preparation | N/A |
| Solid White, Low-Volume 384-well Assay Plates | Corning | 3572 |
| Multichannel Pipettes and Automation | N/A | N/A |
| Plate Reader with Luminescence Detection | N/A | N/A |
Experimental Workflow Overview
The following diagram provides a high-level overview of the sequential steps involved in the ALK5 inhibition assay.
Caption: High-level workflow for the ALK5 biochemical assay.
Detailed Step-by-Step Protocol
Reagent Preparation
-
1X Kinase Buffer: Prepare a working solution of 40 mM Tris (pH 7.4), 20 mM MgCl₂, and 0.1 mg/ml BSA. Keep on ice.
-
Test Compound (Inhibitor) Plate:
-
Create a 10 mM stock solution of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in 100% DMSO.
-
Perform an 11-point serial dilution in 100% DMSO. A 1:3 dilution series is recommended, starting from 1 mM. The final well should contain only DMSO (vehicle control).
-
Transfer a small volume (e.g., 1 µL) of each dilution and the DMSO control into a 384-well "source" plate.
-
-
Positive Control: Prepare a dilution series of Staurosporine in DMSO, with a top concentration of 10 µM, to serve as a positive control for inhibition.
-
2X ALK5 Enzyme Solution: Dilute the active ALK5 enzyme stock to a 2X working concentration (e.g., 2 ng/µL) in 1X Kinase Buffer. The optimal concentration should be determined empirically to be within the linear range of the assay.
-
2X ATP/Substrate Solution: Prepare a 2X working solution containing ATP and Casein substrate in 1X Kinase Buffer. The ATP concentration should be at its Km value for ALK5 (typically 10-50 µM, verify with the enzyme manufacturer) to ensure sensitive detection of ATP-competitive inhibitors. A substrate concentration of 0.2 mg/mL is a good starting point.
Assay Procedure
All steps should be performed at room temperature unless otherwise specified. Use a low-volume 384-well solid white plate for the final assay.
-
Compound Dispensing: Transfer 250 nL of the serially diluted test compound, positive control, and DMSO from the source plate to the final assay plate. This results in a starting DMSO concentration of 2.5%.
-
Enzyme Addition: Add 5 µL of the 2X ALK5 Enzyme Solution to all wells except for the "no enzyme" negative controls. For these controls, add 5 µL of 1X Kinase Buffer instead.
-
Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are mixed. Incubate for 15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 5 µL of the 2X ATP/Substrate Solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Kinase Reaction: Centrifuge the plate again briefly. Incubate for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and will generate a luminescent signal from the newly synthesized ATP (from ADP). Incubate for 30 minutes to stabilize the signal.
-
Data Acquisition: Read the plate on a luminometer.
Data Analysis and Interpretation
-
Define Controls:
-
High Signal (0% Inhibition): Wells containing DMSO vehicle instead of an inhibitor. This represents uninhibited enzyme activity.
-
Low Signal (100% Inhibition): Wells containing a high concentration of Staurosporine or no enzyme. This represents the background signal.
-
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Low) / (Signal_High - Signal_Low))
-
Determine IC50 Value:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic fit) to derive the IC50 value. Software such as GraphPad Prism or company-specific data analysis platforms are suitable for this purpose.
-
Sample Data Table
| Compound Concentration (µM) | Log Concentration | Raw Luminescence (RLU) | % Inhibition |
| 10.000 | 1.00 | 15,500 | 98.5 |
| 3.333 | 0.52 | 25,800 | 92.1 |
| 1.111 | 0.05 | 65,400 | 67.3 |
| 0.370 | -0.43 | 110,200 | 44.9 |
| 0.123 | -0.91 | 175,600 | 12.2 |
| 0.041 | -1.39 | 195,300 | 2.4 |
| ... | ... | ... | ... |
| 0 (DMSO) | N/A | 200,000 (High Control) | 0.0 |
| No Enzyme | N/A | 12,000 (Low Control) | 100.0 |
Assay Validation: Ensuring Data Integrity
To ensure the assay is robust and suitable for screening, calculate the Z'-factor (Z-prime). This statistical parameter reflects the separation between the high and low controls.
Formula: Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|
-
SD_High / Mean_High: Standard deviation and mean of the high signal (0% inhibition) controls.
-
SD_Low / Mean_Low: Standard deviation and mean of the low signal (100% inhibition) controls.
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: TGF - β Signaling Pathway [jove.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 11. TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology: Ingenta Connect [ingentaconnect.com]
- 12. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine as a Putative RORγt Inverse Agonist
Authored by: Your Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds, exemplified by 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] The inhibition of RORγt activity presents a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][3][4] These application notes detail the mechanism of RORγt inverse agonism and provide robust, field-proven protocols for the in vitro and cell-based evaluation of compound potency, selectivity, and functional efficacy.
Introduction: RORγt as a High-Value Therapeutic Target
The Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) is a member of the nuclear receptor superfamily and serves as the master transcriptional regulator for the differentiation and function of Th17 cells.[5][6] These cells are a subset of CD4+ T helper cells that produce a characteristic panel of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][7] While essential for host defense against certain pathogens, dysregulated Th17 cell activity is a key driver of autoimmune pathology.[3] The clinical success of antibodies targeting the IL-17 pathway has validated Th17-mediated inflammation as a critical therapeutic axis.[3][8]
Small molecule inverse agonists of RORγt offer an orally bioavailable therapeutic alternative, aiming to suppress the inflammatory cascade at its transcriptional origin.[4][9] Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to RORγt and stabilize it in an inactive conformation.[1][10] This conformational change prevents the recruitment of co-activator proteins necessary for gene transcription, thereby actively repressing the expression of IL-17 and other pro-inflammatory genes.[10][11][12] The[1][5][10]triazolo[1,5-a]pyridine scaffold has been identified as a promising chemical series for potent and orally bioavailable RORγt inverse agonists.[9][13][14] This guide will use 6-Fluoro-triazolo[1,5-a]pyridin-2-amine as a representative compound for outlining the necessary investigational workflow.
The Mechanism of RORγt Inverse Agonism
The ligand-binding domain (LBD) of RORγt contains a canonical 12-helix structure. The transcriptional activity of RORγt is critically dependent on the conformation of its Activation Function 2 (AF-2) helix, also known as H12.[10] In the active state, H12 is positioned to form a binding surface for co-activator proteins. RORγt inverse agonists typically bind within the LBD and disrupt the key interactions that stabilize this active conformation. For instance, they can interfere with a critical hydrogen bond between His479 and Tyr502, which acts as an "agonist lock" to hold H12 in place.[10][11] By breaking this lock, inverse agonists induce a conformational shift in H12, leading to the dissociation of co-activators and the potential recruitment of co-repressor complexes, thus silencing gene transcription.[10][11]
Caption: Mechanism of RORγt Inverse Agonism.
Experimental Workflows and Protocols
A tiered approach is recommended for characterizing a novel putative RORγt inverse agonist. The workflow begins with biochemical and cell-based assays to determine potency and mechanism, followed by functional assays in primary immune cells to confirm physiological relevance.
Caption: Tiered workflow for RORγt inverse agonist characterization.
Protocol 1: RORγt Co-activator Recruitment Assay (TR-FRET)
Principle: This biochemical assay quantifies the ability of a test compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a co-activator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure this interaction. A Terbium (Tb)-labeled anti-tag antibody binds to a tagged RORγt-LBD, and a fluorescently labeled co-activator peptide (e.g., from SRC1/NCoA1) is brought into proximity upon binding, resulting in a FRET signal.[15] An inverse agonist will prevent this interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant GST-tagged human RORγt-LBD
-
Biotinylated SRC1 co-activator peptide
-
Terbium-cryptate labeled anti-GST antibody
-
Streptavidin-d2
-
Assay Buffer: 50 mM HEPES pH 7.0, 50 mM KCl, 0.1% BSA, 1 mM DTT
-
Test Compound (e.g., 6-Fluoro-triazolo[1,5-a]pyridin-2-amine) serially diluted in DMSO
-
Low-volume 384-well black assay plates (e.g., Greiner Bio-One)
Procedure:
-
Prepare a 2X solution of RORγt-LBD and anti-GST-Tb antibody in assay buffer.
-
Prepare a 2X solution of Biotin-SRC1 peptide and Streptavidin-d2 in assay buffer.
-
Using an acoustic liquid handler, dispense 50 nL of test compound from a DMSO dilution series into the assay plate.
-
Add 5 µL of the 2X RORγt-LBD/antibody mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X SRC1 peptide/streptavidin mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar), measuring emission at 620 nm (cryptate) and 665 nm (d2) after excitation at 337 nm.
-
Calculate the 665/620 nm emission ratio and normalize the data to DMSO (0% inhibition) and a known potent inverse agonist (100% inhibition) controls.
-
Plot the normalized data against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: RORγt Reporter Gene Assay
Principle: This cell-based assay measures the transcriptional activity of RORγt. A reporter cell line (e.g., Jurkat or HEK293T) is engineered to express a luciferase reporter gene under the control of a promoter containing ROR Response Elements (ROREs).[16][17] Often, a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the RORγt-LBD is used, which drives luciferase expression from a UAS (Upstream Activating Sequence) promoter.[4][16][18] Inverse agonists will decrease the constitutive activity of RORγt, leading to a dose-dependent reduction in luciferase signal.
Materials:
-
Jurkat T-cells stably transfected with a Gal4-RORγt-LBD expression vector and a UAS-luciferase reporter vector.
-
Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.
-
Test Compound serially diluted in DMSO.
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent (e.g., Promega ONE-Glo™ or Dual-Glo®).[19][20]
-
Luminometer plate reader.
Procedure:
-
Seed the Jurkat reporter cells at a density of 1 x 10^5 cells/well in 100 µL of culture medium in a 96-well plate.
-
Add 1 µL of the test compound dilutions to each well (final DMSO concentration ≤ 0.1%). Include DMSO-only (vehicle) and a reference inverse agonist control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature on a plate shaker to ensure cell lysis.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle control (0% inhibition) and a saturating concentration of a reference inhibitor (100% inhibition).
-
Plot the normalized data and calculate the IC50 value using non-linear regression.
Protocol 3: Human Th17 Cell Differentiation Assay
Principle: This is the most physiologically relevant primary assay. It assesses the ability of a compound to inhibit the differentiation of naive human CD4+ T-cells into functional, IL-17A-producing Th17 cells.[7][21]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood via Ficoll-Paque density gradient.
-
Naive CD4+ T-Cell Isolation Kit (e.g., Miltenyi Biotec or Stemcell Technologies).
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 1% Pen-Strep.
-
96-well flat-bottom plates coated with anti-CD3 antibody (e.g., OKT3, 5 µg/mL).
-
Soluble anti-CD28 antibody (2 µg/mL).
-
Th17 polarizing cytokines: IL-1β (20 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), TGF-β (1 ng/mL).[21]
-
Anti-IFN-γ (10 µg/mL) and anti-IL-4 (10 µg/mL) neutralizing antibodies.
-
Test Compound serially diluted in DMSO.
-
Human IL-17A ELISA Kit.
Procedure:
-
Isolate naive CD4+ T-cells from PBMCs according to the manufacturer's protocol.
-
Resuspend cells in culture medium and plate at 2 x 10^5 cells/well in the pre-coated 96-well plates.
-
Prepare a master mix of Th17 polarizing cytokines, anti-CD28, and neutralizing antibodies in culture medium.
-
Add the test compound dilutions to the cells.
-
Add the cytokine master mix to the wells. The final volume should be 200 µL.
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant for IL-17A analysis.
-
Quantify the concentration of IL-17A in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Normalize the IL-17A production to the vehicle control (DMSO) and calculate the IC50 of the test compound.
Data Analysis and Expected Results
The primary output for each assay is an IC50 value, representing the concentration of the compound required to achieve 50% of the maximal inhibition. A potent and selective RORγt inverse agonist is expected to exhibit low nanomolar to micromolar IC50 values across these assays.
Table 1: Representative Potency Data for a Hypothetical RORγt Inverse Agonist
| Assay Type | Endpoint Measurement | Exemplary IC50 (nM) |
| RORγt TR-FRET | Co-activator Displacement | 50 |
| RORγt Reporter Gene | Luciferase Inhibition | 150 |
| Human Th17 Differentiation | IL-17A Inhibition | 250 |
| RORα Reporter Gene (Selectivity) | Luciferase Inhibition | >10,000 |
| RORβ Reporter Gene (Selectivity) | Luciferase Inhibition | >10,000 |
Note: The data presented are for illustrative purposes. Actual values for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine must be determined experimentally.
A successful compound will show high potency in the RORγt-specific assays and significantly lower potency (>100-fold) in selectivity assays against other ROR isoforms like RORα and RORβ.[24] The shift in potency from a biochemical (TR-FRET) to a cell-based (Reporter) to a primary cell (Th17) assay is expected, reflecting factors such as cell permeability, protein binding, and metabolic stability.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine as a RORγt inverse agonist. Positive results from these assays would warrant further investigation, including detailed selectivity profiling, pharmacokinetic studies, and in vivo testing in animal models of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE) or imiquimod-induced psoriasis. These steps are critical in the pre-clinical development pipeline for novel RORγt-targeting therapeutics.
References
- 1. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 4. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 8. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eubopen.org [eubopen.org]
- 20. promega.com [promega.com]
- 21. antbioinc.com [antbioinc.com]
- 22. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.plos.org [journals.plos.org]
Application Notes and Protocols for In Vivo Studies with 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Derivatives
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and rigid, planar structure make it an excellent pharmacophore for engaging with various biological targets, particularly protein kinases. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and cell permeability, making 6-fluoro-triazolo[1,5-a]pyridin-2-amine derivatives a promising class of molecules for drug discovery.
These derivatives have been investigated for their potential as inhibitors of various kinases involved in oncology and immunology. For instance, derivatives of the[1][2][3]triazolo[1,5-a]pyridine core have shown potent inhibitory activity against TGF-β type I receptor kinase (ALK5) and retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[4][5] The 2-amine substitution provides a critical vector for modifying the compound's properties and for establishing key interactions within the target's binding site.
This guide provides a comprehensive overview of the key considerations and experimental protocols for conducting in vivo studies with this class of compounds. It is designed to equip researchers with the necessary knowledge to design and execute robust preclinical experiments to evaluate the efficacy, pharmacokinetics, and safety of novel 6-fluoro-triazolo[1,5-a]pyridin-2-amine derivatives.
Part 1: Preclinical Development Workflow
The successful translation of a promising 6-fluoro-triazolo[1,5-a]pyridin-2-amine derivative from a bench-top discovery to a clinical candidate necessitates a structured in vivo evaluation process. This workflow is designed to de-risk the compound and build a comprehensive data package for regulatory submissions.
References
- 1. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
formulation of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine for animal studies
An Application Note on the Formulation of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine for Preclinical Animal Studies is detailed below.
Introduction
6-Fluoro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound belonging to the triazolopyridine class of molecules. Derivatives of triazolopyridine have been investigated for a range of therapeutic applications due to their potential as kinase inhibitors and for their anti-cancer properties[1][2]. As with many novel chemical entities in drug discovery, the successful in vivo evaluation of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine is contingent on the development of an appropriate formulation that ensures consistent and adequate exposure in preclinical animal models.
A significant hurdle in the preclinical development of many drug candidates is their low aqueous solubility[3][4][5]. This can lead to poor absorption from the gastrointestinal tract and, consequently, low and variable bioavailability, making it difficult to establish a clear relationship between the administered dose and the observed pharmacological or toxicological effects[3][6]. Therefore, a well-designed formulation strategy is paramount for obtaining reliable and reproducible data from animal studies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the . It outlines strategies to address its presumed poor solubility and provides detailed, step-by-step protocols for preparing both a suspension for oral administration and a solubilized formulation for parenteral routes. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process.
Physicochemical Properties of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
A thorough understanding of the physicochemical properties of a compound is the foundation for developing a successful formulation. While extensive experimental data for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine is not widely published, the following table summarizes its known and predicted properties. A hypothetical low aqueous solubility is included to frame the formulation challenge.
| Property | Value | Source |
| Chemical Formula | C6H5FN4 | [7] |
| Molecular Weight | 152.13 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Predicted pKa | 4.15 ± 0.30 | [7] |
| Predicted Density | 1.65 ± 0.1 g/cm³ | [7] |
| Storage Temperature | 2-8°C | [7] |
| Aqueous Solubility (Hypothetical) | < 0.1 µg/mL | Assumed for formulation design |
The low predicted pKa suggests that the compound is weakly basic. The assumed low aqueous solubility classifies it as a challenging compound to formulate, likely belonging to the Biopharmaceutics Classification System (BCS) Class II or IV.
Formulation Strategy and Vehicle Selection
Given the anticipated poor aqueous solubility, the primary goal is to develop formulations that can either increase the dissolution rate in the gastrointestinal tract for oral dosing or maintain the compound in a solubilized state for parenteral administration.
For initial preclinical studies, simple and well-characterized vehicle systems are preferred. The selection of excipients should be guided by their established safety and tolerability in common laboratory animal species[3].
Oral Formulation Strategy: Suspension
For oral administration, a suspension is often a practical and effective approach for poorly soluble compounds. A well-formulated suspension can improve oral absorption by increasing the surface area of the drug particles exposed to the gastrointestinal fluids[3].
-
Suspending Agent: Sodium carboxymethylcellulose (Na-CMC) is a widely used suspending agent that increases the viscosity of the vehicle, thereby slowing down the sedimentation of drug particles and ensuring a more uniform dose can be withdrawn[8]. A concentration of 0.5% w/v is common for oral gavage in rodents.
-
Wetting Agent: While not always necessary, a small amount of a surfactant like Tween 80 can be included to aid in the wetting of the drug powder, which can be particularly useful for highly hydrophobic compounds. This facilitates the uniform dispersion of the drug particles in the aqueous vehicle.
Parenteral Formulation Strategy: Co-solvent System
For intravenous (IV) or intraperitoneal (IP) administration, the drug must be in a solubilized form to prevent emboli and ensure immediate systemic availability[9]. A co-solvent system is a common strategy to dissolve compounds that are insoluble in water.
-
Co-solvents: A combination of Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), and Tween 80 is a frequently used vehicle system for preclinical studies[10].
-
DMSO: A powerful aprotic solvent that can dissolve a wide range of organic compounds. Its use should be minimized due to potential toxicities at higher concentrations.
-
PEG400: A water-miscible polymer that is a good co-solvent and has a good safety profile.
-
Tween 80: A non-ionic surfactant that aids in solubilization and can help prevent precipitation upon dilution in aqueous physiological fluids.
-
-
Aqueous Component: Saline (0.9% NaCl) is used as the aqueous component to maintain isotonicity.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing formulations of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. All procedures should be performed in a clean environment, and for parenteral formulations, aseptic techniques are required[11][12].
Protocol 1: Preparation of a Homogeneous Suspension for Oral Gavage
Objective: To prepare a stable and uniform suspension of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in a 0.5% w/v sodium carboxymethylcellulose (Na-CMC) vehicle for oral administration in rodents.
Materials:
-
6-Fluoro-triazolo[1,5-a]pyridin-2-amine
-
Sodium carboxymethylcellulose (Na-CMC), low viscosity
-
Sterile water for injection or purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
-
Graduated cylinder
-
Volumetric flask
Procedure:
-
Vehicle Preparation: a. Weigh the required amount of Na-CMC for the desired volume of a 0.5% w/v solution (e.g., 0.5 g of Na-CMC for 100 mL of water). b. In a beaker with a magnetic stir bar, add the water and begin stirring to create a vortex. c. Slowly sprinkle the Na-CMC powder into the vortex to prevent clumping. d. Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take several hours. It is often convenient to prepare the vehicle the day before it is needed.
-
Compound Preparation: a. Accurately weigh the required amount of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine based on the desired final concentration and dose volume. b. If the compound consists of large particles, gently grind it to a fine, uniform powder using a mortar and pestle. This increases the surface area and aids in suspension stability[3].
-
Suspension Formulation: a. Transfer the weighed compound to a clean glass mortar. b. Add a small volume of the prepared 0.5% Na-CMC vehicle to the powder (just enough to form a thick, smooth paste). c. Levigate the paste thoroughly with the pestle to ensure the particles are well-wetted and uniformly dispersed. This step is crucial to prevent particle agglomeration[8]. d. Gradually add the remaining Na-CMC vehicle to the paste in small portions, mixing continuously. e. Transfer the resulting suspension to a calibrated volumetric flask or graduated cylinder. f. Rinse the mortar and pestle with a small amount of the vehicle and add this to the bulk suspension to ensure a complete transfer of the compound. g. Add the vehicle to the final desired volume and mix thoroughly. h. Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
Workflow for Oral Suspension Preparation
Caption: Workflow for preparing an oral suspension.
Protocol 2: Preparation of a Solubilized Formulation for Injection
Objective: To prepare a clear, sterile-filterable solution of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in a co-solvent vehicle for parenteral administration.
Materials:
-
6-Fluoro-triazolo[1,5-a]pyridin-2-amine
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Vehicle Preparation (Example: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline):
-
Note: The exact ratio of co-solvents may need to be optimized based on the solubility of the compound. Always add the components in the order of decreasing solvent strength. All steps should be performed in a laminar flow hood using aseptic technique.
-
-
Compound Solubilization: a. Accurately weigh the required amount of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine and place it in a sterile vial. b. Add the required volume of DMSO to the vial. Vortex or sonicate briefly until the compound is completely dissolved. c. Add the required volume of PEG400 and mix thoroughly. d. Add the required volume of Tween 80 and mix until the solution is homogeneous.
-
Final Formulation: a. Slowly add the required volume of sterile saline to the co-solvent mixture while gently swirling the vial. b. Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for sterile filtration. c. Draw the solution into a sterile syringe. d. Attach a 0.22 µm sterile syringe filter to the syringe. e. Filter the solution into a final sterile vial[11]. f. The formulation is now ready for administration. It should be used promptly, and its stability over time should be assessed if it is to be stored.
References
- 1. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. altasciences.com [altasciences.com]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS#: 1245644-40-9 [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 12. urmc.rochester.edu [urmc.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
Welcome to the technical support center for the synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction yields, and ensure the highest purity of the final product. The information herein is synthesized from established literature and field-proven insights to provide a robust resource for your experimental work.
Overview of the Synthetic Pathway
The most common and reliable route to synthesizing 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine ( 3 ) involves a two-step process starting from commercially available 2-amino-6-fluoropyridine ( 1 ). The key transformation is the construction of the fused triazole ring, which is typically achieved through the formation of an N-pyridyl-N'-cyano-guanidine intermediate ( 2 ) followed by an intramolecular cyclization.
Caption: General synthetic scheme for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Conversion of 2-Amino-6-fluoropyridine (Starting Material)
Question: My reaction stalls after adding the guanidinylating agent. TLC/LCMS analysis shows predominantly unreacted 2-amino-6-fluoropyridine. What is causing this and how can I fix it?
Answer:
This is a common issue stemming from the reduced nucleophilicity of the starting material and potential reagent degradation.
Potential Causes & Solutions:
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Reduced Nucleophilicity of the Amine: The fluorine atom at the 6-position is strongly electron-withdrawing, which significantly decreases the nucleophilic character of the 2-amino group. Standard conditions used for non-fluorinated pyridines may be insufficient.
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Solution: Increase the reaction temperature. Gently heating the reaction mixture to 40-60 °C can often provide the necessary activation energy for the reaction to proceed. Monitor for potential side product formation at higher temperatures.
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Inactive Guanidinylating Reagent: Reagents like diphenyl cyanocarbonimidate are sensitive to moisture. If the reagent has been improperly stored, it may have hydrolyzed, rendering it inactive.
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Solution: Use a freshly opened bottle of the reagent or verify the activity of your current stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
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Insufficient Base: An inadequate amount of base, or a base that is too weak, may not effectively neutralize the phenol or other leaving group generated during the reaction, leading to the protonation of the starting amine and halting the reaction.
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Solution: Ensure at least 1.1 to 1.5 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used. The choice of base is critical to scavenge the acidic byproduct without competing in the main reaction.
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Solvent Choice: The polarity and solvating power of the solvent can impact reaction rates.
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Solution: Aprotic polar solvents like DMF, DMSO, or Acetonitrile are generally preferred. If solubility is an issue, DMF or DMSO are superior choices over acetonitrile.
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Issue 2: Formation of Multiple Byproducts During Cyclization
Question: The first step to form the guanidine intermediate (2) works well, but the subsequent cyclization step results in a complex mixture with a low yield of the desired product (3). What are the likely side reactions?
Answer:
The cyclization of the N-pyridyl-N'-cyano-guanidine intermediate is sensitive to reaction conditions. Improper base or temperature control can lead to several side reactions.
Causality & Mechanism: The desired reaction is an intramolecular nucleophilic attack of the pyridine ring nitrogen onto the cyano group of the guanidine moiety. This is a base-mediated process that requires deprotonation of the guanidine NH group adjacent to the pyridine ring.
Caption: Competing reaction pathways during the cyclization step.
Potential Causes & Solutions:
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Hydrolysis: If there is residual water in the solvent (especially DMF or DMSO) and the reaction is heated too aggressively, the cyano group can hydrolyze to a carboxamide, leading to the formation of a stable urea-type byproduct that will not cyclize.
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Solution: Use anhydrous solvents. Dry DMF over molecular sieves before use. When using a base like potassium carbonate, ensure it is freshly dried.
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Incorrect Base Strength: A base that is too weak may not efficiently deprotonate the guanidine nitrogen, requiring high temperatures that promote side reactions. A base that is too strong or sterically unhindered might lead to other undesired reactions.
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Solution: Sodium hydride (NaH) is often effective as it provides irreversible deprotonation. However, it requires careful handling. A practical alternative is potassium carbonate (K₂CO₃) in DMF or DMSO, often requiring higher temperatures (80-120 °C) but being operationally simpler.
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Temperature Control: Overheating can lead to decomposition of the intermediate or product.
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Solution: Increase the temperature gradually while monitoring the reaction by TLC or LCMS. Find the minimum temperature required for a reasonable reaction rate (typically in the 80-120 °C range).
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Issue 3: Product Purification Challenges
Question: My final product is difficult to purify. It shows poor solubility and streaks on silica gel columns. How can I effectively purify 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine?
Answer:
The final product has both a basic amino group and a heterocyclic core, which can lead to strong interactions with silica gel.
Solutions:
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Column Chromatography Modification:
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Tailing Reduction: Pre-treat your silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1% in your eluent system). This will neutralize the acidic sites on the silica, preventing the basic product from streaking.
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Eluent System: A gradient elution is often necessary. Start with a less polar system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding Methanol. A common system is DCM/MeOH. For very polar products, a small amount of ammonium hydroxide mixed with the methanol can further improve chromatography.
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Recrystallization: This is often the best method to obtain highly pure material if a suitable solvent system can be found.
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Solvent Screening: Test solubility in various solvents. Common solvents for recrystallizing such heterocyclic compounds include ethanol, isopropanol, acetonitrile, or ethyl acetate/heptane mixtures. The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but fully soluble when hot.
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Acid-Base Extraction:
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Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Extract with a dilute aqueous acid (e.g., 1M HCl). The product should move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, carefully basify the aqueous layer with a base like sodium bicarbonate or dilute NaOH until the product precipitates. The solid can then be collected by filtration, or the aqueous layer can be extracted with an organic solvent. This method is highly effective for removing non-basic impurities.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for each step?
A1: The choice of solvent is critical for both reaction success and operational safety. The following table summarizes common choices.
| Step | Solvent | Rationale & Considerations |
| 1. Guanidinylation | Acetonitrile (CH₃CN) | Good solubility for many starting materials, relatively easy to remove. |
| Dimethylformamide (DMF) | Excellent solvating power, but higher boiling point makes removal more difficult. Use anhydrous grade. | |
| 2. Cyclization | Dimethylformamide (DMF) | High boiling point allows for the necessary thermal energy for cyclization. Excellent solvent for salts formed with bases like K₂CO₃. |
| Dimethyl sulfoxide (DMSO) | Similar to DMF but with an even higher boiling point. Useful if higher temperatures are required. Must be rigorously dried. |
Q2: Are there alternative, milder cyclization methods?
A2: Yes, while thermal cyclization is common, oxidative methods can sometimes proceed under milder conditions. For related triazolopyridine systems, reagents like (diacetoxyiodo)benzene (PIDA) or copper catalysts with an oxidant have been used to facilitate the N-N bond formation and cyclization.[4][5] These methods are worth exploring if thermal degradation is a significant issue.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is essential for full characterization.
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¹H and ¹⁹F NMR: This will confirm the structure and identify the key proton and fluorine environments. The fluorine atom should appear as a characteristic signal in the ¹⁹F NMR spectrum and will cause splitting in the adjacent proton signals in the ¹H NMR spectrum.
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LC-MS: Liquid Chromatography-Mass Spectrometry will confirm the molecular weight of the product and give an accurate assessment of its purity.
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Melting Point: A sharp melting point is a good indicator of high purity. Compare your result with literature values if available.
Detailed Experimental Protocol (Example)
This protocol is a representative example and may require optimization for your specific laboratory conditions and scale.
Step 1: Synthesis of N''-cyano-N-(6-fluoropyridin-2-yl)guanidine (2)
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To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-6-fluoropyridine (1.0 eq.).
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Dissolve the starting material in anhydrous acetonitrile or DMF (approx. 0.2 M concentration).
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Add diisopropylethylamine (DIPEA) (1.2 eq.) to the solution and stir for 5 minutes.
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In a separate flask, dissolve diphenyl cyanocarbonimidate (1.1 eq.) in a minimal amount of the same anhydrous solvent.
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Add the diphenyl cyanocarbonimidate solution dropwise to the stirred solution of the amine at room temperature over 20 minutes.
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Stir the reaction at room temperature (or heat to 40-50 °C if no reaction is observed) for 4-16 hours. Monitor progress by TLC (e.g., 50% Ethyl Acetate in Heptane).
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Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The crude intermediate can often be used directly in the next step after a simple workup (e.g., trituration with ether to remove phenol byproduct).
Step 2: Synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (3)
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Transfer the crude intermediate (2) to a round-bottom flask.
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Add anhydrous DMF and potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
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Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction by LC-MS.
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After 2-6 hours, or upon completion, cool the reaction to room temperature.
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Pour the reaction mixture into ice water. A precipitate should form.
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Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
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Wash the solid with water and then with a small amount of cold diethyl ether or ethanol.
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Dry the crude product under vacuum. Purify further by column chromatography or recrystallization as described in the troubleshooting section.
References
- 1. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Amino-6-fluoropyridine | 1597-32-6 [chemicalbook.com]
- 3. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
Introduction
Welcome to the technical support guide for the synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. This molecule is a valuable building block in medicinal chemistry and drug development, notably as a key intermediate for various therapeutic agents. Its successful synthesis is critical for downstream research and development.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during its multi-step synthesis. Our focus is on explaining the causality behind experimental observations and providing robust, field-proven solutions.
Common Synthetic Pathway Overview
The most prevalent synthetic route to 6-Fluoro-triazolo[1,5-a]pyridin-2-amine involves a three-step sequence starting from 2-amino-5-fluoropyridine. Understanding this pathway is the first step to troubleshooting it effectively.
Caption: High-level overview of the three-step synthesis.
Troubleshooting Guide & FAQs by Synthesis Step
Unwanted byproducts and low yields are common hurdles in multi-step organic synthesis. This section breaks down the issues you might encounter at each stage and provides actionable solutions.
Step 1: Nitration of 2-Amino-5-fluoropyridine
This initial step involves the nitration of the exocyclic amino group to form 5-Fluoro-2-nitraminopyridine. It is a critical transformation that is highly sensitive to reaction conditions.
FAQ 1: My nitration reaction is giving a low yield and a complex mixture of products. What's going wrong?
Answer: This is a frequent issue and can be attributed to several factors, primarily temperature control and the nature of the nitrating agent.
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Causality (The "Why"): The nitration of 2-aminopyridine is a classic example of kinetic vs. thermodynamic control.[1]
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Kinetic Product: At lower temperatures (typically < 40°C), the reaction favors N-nitration on the exocyclic amino group, forming the desired 2-nitraminopyridine intermediate. This is the kinetic product.[1]
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Thermodynamic Products: At higher temperatures (> 50°C), the 2-nitraminopyridine can undergo rearrangement to form C-nitrated byproducts, such as 2-amino-5-fluoro-3-nitropyridine and 2-amino-5-fluoro-6-nitropyridine. These are the more stable, thermodynamic products.[1] Overly harsh conditions can also lead to dinitration.
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Troubleshooting & Solutions:
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Strict Temperature Control: Maintain the reaction temperature below 10°C, preferably between 0-5°C, during the addition of the nitrating agent. Use an ice-salt bath for better temperature management.
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Choice of Nitrating Agent: Use a milder nitrating agent if possible, or ensure the slow, dropwise addition of fuming nitric acid to a solution of the aminopyridine in concentrated sulfuric acid.
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Monitor by TLC/LCMS: Track the reaction progress carefully. The starting material, the desired N-nitrated product, and C-nitrated byproducts will have different Rf values. Quench the reaction as soon as the starting material is consumed to prevent rearrangement.
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Caption: Kinetic vs. Thermodynamic control in nitration.
Step 2: Condensation with DMF-DMA
In this step, the nitramine intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a formamidine intermediate, which is crucial for the subsequent cyclization.
FAQ 2: The condensation with DMF-DMA is sluggish or incomplete. What are the common pitfalls?
Answer: Incomplete conversion in this step is often due to reagent quality or the presence of moisture.
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Causality (The "Why"): DMF-DMA is a powerful dehydrating agent and formylating agent, but it is highly susceptible to hydrolysis.[2] Any water present in the reaction solvent or on the glassware will rapidly consume the reagent, rendering it ineffective for the desired condensation. The nitramine starting material must also be completely dry.
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Troubleshooting & Solutions:
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Use High-Quality Reagents: Ensure you are using a fresh bottle of DMF-DMA. Older bottles that have been opened multiple times may have absorbed atmospheric moisture.
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Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents (e.g., dry DMF or toluene).
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Excess Reagent: A slight excess of DMF-DMA (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion, compensating for any trace amounts of moisture.
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Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate. Monitor by TLC to avoid potential decomposition at higher temperatures.
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Common Byproducts Table: Steps 1 & 2
| Byproduct Name | Potential Mass (m/z) | Origin Step | Analytical Note |
| 2-Amino-5-fluoro-3-nitropyridine | ~157.03 | 1 | Isomeric with desired intermediate; separable by chromatography. |
| Unreacted 5-Fluoro-2-nitraminopyridine | ~157.03 | 2 | Indicates incomplete condensation. |
| Hydrolyzed DMF-DMA byproducts | N/A | 2 | Will not be observed in product but reduces reagent efficacy. |
Step 3: Reductive Cyclization
This final step uses a reducing agent, typically sodium dithionite (sodium hydrosulfite), to simultaneously reduce the nitro group and trigger cyclization to form the triazole ring.
FAQ 3: My final product is contaminated with a persistent, often colored, impurity after the reductive cyclization. What is it and how do I remove it?
Answer: This is one of the most common challenges in this synthesis. The impurity is often a result of incomplete reduction or side reactions involving the reducing agent.
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Causality (The "Why"): Sodium dithionite is a powerful reducing agent, but its chemistry can be complex.
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Incomplete Reduction: The reduction of a nitro group to an amine proceeds through several intermediates (nitroso, hydroxylamino). If the reduction is incomplete, these partially reduced species can lead to undesired side products.
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Azo Byproducts: Under certain conditions, particularly if the reaction is not sufficiently basic, the intermediate aryl amine can react with a partially reduced nitroso intermediate, leading to the formation of highly colored azo compounds (R-N=N-R'). These are notoriously difficult to remove. The reduction of nitroguanidines can sometimes yield stable, colored azo-guanyl compounds.[3]
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Alternative Cyclization: While less common for this specific substrate, unusual reductive cyclizations can sometimes occur, leading to different heterocyclic cores.[4]
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Troubleshooting & Solutions:
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Control pH: The reduction with sodium dithionite is often more efficient under slightly basic or neutral conditions. The addition of a base like aqueous ammonia or sodium bicarbonate can be beneficial.
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Sufficient Reducing Agent: Use a sufficient excess of sodium dithionite (typically 3-5 equivalents) to ensure complete reduction of the nitro group. Add it portion-wise to control the exotherm.
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Vigorous Stirring: This is often a biphasic reaction (e.g., an organic solvent and water). Vigorous stirring is essential to ensure good mass transfer between the phases for the reaction to proceed efficiently.
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Purification Strategy: If colored impurities persist, purification via column chromatography is usually necessary. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate or a mixture with methanol) is typically effective. Sometimes, a charcoal treatment of the crude product solution can help remove highly colored impurities before chromatography.
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References
Technical Support Center: Optimization of Triazolopyridine Synthesis
Welcome to the technical support center for the synthesis of triazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Triazolopyridines are a key structural motif in numerous pharmaceuticals, making their efficient synthesis a critical aspect of drug discovery and development.[1][2][3][4][5][6][7]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis of triazolopyridines. The information herein is grounded in established scientific principles and practical laboratory experience to help you optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during triazolopyridine synthesis, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Product Yield
A consistently low yield is one of the most frequent challenges in organic synthesis.[8] The following steps provide a logical workflow to diagnose and remedy the underlying causes.
Initial Checks & Verifications:
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Reagent Purity and Stoichiometry:
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Problem: Impurities in starting materials or incorrect stoichiometry can significantly hinder the reaction.[8][9]
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Solution: Ensure the purity of your starting materials (e.g., substituted pyridines, hydrazines, nitriles) through appropriate analytical techniques (NMR, LC-MS). If necessary, purify starting materials by recrystallization or chromatography.[9] Accurately weigh all reactants and verify the stoichiometry of the reaction.
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Solvent Quality:
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Problem: The presence of water or other impurities in the solvent can quench reagents or catalyze side reactions.
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Solution: Use dry, high-purity solvents, especially for moisture-sensitive reactions.[8] Consider using freshly distilled solvents or those from a solvent purification system.
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Reaction Atmosphere:
Systematic Optimization of Reaction Parameters:
If the initial checks do not resolve the low yield issue, a systematic optimization of the reaction conditions is necessary. It is advisable to perform small-scale trial reactions to efficiently screen different parameters.[8]
| Parameter | Troubleshooting Action | Rationale & Key Considerations |
| Temperature | Screen a range of temperatures (e.g., room temperature, 60 °C, 80 °C, reflux). | The rate of reaction is highly dependent on temperature. Some reactions require heating to overcome the activation energy, while higher temperatures can sometimes lead to product decomposition.[8][9] Microwave-assisted synthesis can often significantly reduce reaction times and improve yields by enabling rapid and uniform heating to higher temperatures.[2][10] |
| Solvent | Perform a solvent screen with a variety of solvents of different polarities (e.g., toluene, DMF, acetonitrile, ethanol). | The solvent affects the solubility of reactants and can influence the reaction mechanism and rate.[9] For instance, polar aprotic solvents like DMF can accelerate certain nucleophilic substitution reactions. |
| Catalyst | If applicable, screen different catalysts and catalyst loadings. | The choice of catalyst is crucial. For example, in copper-catalyzed reactions, different copper sources (e.g., CuI, CuBr) and ligands can have a profound impact on the yield.[1][5] In some cases, a catalyst-free approach under microwave irradiation may be more efficient.[10] |
| Reaction Time | Monitor the reaction progress over time using TLC or LC-MS. | Inadequate or excessive reaction time can lead to incomplete conversion or the formation of degradation products.[8][9] |
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield.
Issue 2: Formation of Side Products/Impurities
The presence of significant impurities can complicate purification and reduce the overall yield of the desired triazolopyridine.
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Problem: Competing reaction pathways can lead to the formation of undesired isomers or byproducts.
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Solution:
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Characterize Impurities: If possible, isolate and characterize the major impurities to understand the side reactions that are occurring. This can provide valuable insights into how to suppress them.
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Modify Reaction Conditions:
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Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the desired product.
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Order of Addition: The sequence in which reagents are added can be critical. For example, slow addition of a reactive intermediate can minimize side reactions.
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Catalyst/Reagent Choice: Some synthetic routes are more prone to side reactions than others. For instance, certain oxidative cyclization methods may lead to over-oxidation if not carefully controlled.[5] Exploring alternative synthetic strategies, such as those involving intramolecular cyclization of pre-formed intermediates, may offer better selectivity.[11]
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Issue 3: Difficulty with Product Isolation and Purification
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Problem: The final triazolopyridine product may be difficult to isolate from the reaction mixture or purify by standard chromatographic methods.
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Solution:
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Optimize Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and highly polar impurities.[9] The choice of extraction solvent should be based on the polarity of the product.
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Alternative Purification Techniques:
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Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that provides good crystal growth.
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Column Chromatography: For challenging separations, consider using a different stationary phase (e.g., alumina instead of silica gel) or a more sophisticated mobile phase gradient.[9]
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Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to triazolopyridines, and how do I choose the best one?
There are several established methods for the synthesis of triazolopyridines, and the choice depends on the desired isomer and the available starting materials.[1][4]
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[8][10][12]Triazolo[4,3-a]pyridines: Often synthesized by the oxidative cyclization of 2-hydrazinopyridines with aldehydes or isothiocyanates.[1][13] Another common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by dehydration.[13]
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[8][10][12]Triazolo[1,5-a]pyridines: Can be prepared from 2-aminopyridines and nitriles, often using a copper catalyst.[5][10] Alternative routes include the intramolecular annulation of N-(2-pyridyl)amidines.[14]
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[10][12][13]Triazolo[1,5-a]pyridines: These can be synthesized via the cyclization of 1-(substituted(pyridin-2-yl)methylene)hydrazine, often catalyzed by manganese dioxide.[1]
The best route for your target molecule will depend on factors such as the commercial availability and cost of starting materials, functional group tolerance, and the desired scale of the reaction.
General Reaction Scheme for[8][10][12]Triazolo[1,5-a]pyridine Synthesis
Caption: A generalized synthetic route to[8][10][12]triazolo[1,5-a]pyridines.
Q2: How does microwave-assisted synthesis benefit the preparation of triazolopyridines?
Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering several advantages for triazolopyridine synthesis:[2]
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Reduced Reaction Times: Microwave irradiation can dramatically shorten reaction times from hours to minutes.[10]
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Improved Yields: The rapid and uniform heating often leads to higher product yields and fewer side products.[10]
-
Greener Chemistry: This technique often requires less solvent and can enable the use of more environmentally benign solvents.[2][10]
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Enabling Difficult Reactions: Some reactions that are sluggish or do not proceed under conventional heating can be successfully carried out using microwave energy.[10]
Recent studies have demonstrated the successful catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions, highlighting the potential of this technology for more sustainable and efficient chemical production.[10]
Q3: My reaction is not going to completion. What should I try first?
If your reaction has stalled, consider the following troubleshooting steps in order:
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Increase Reaction Time: Continue to monitor the reaction for an extended period to see if it progresses further.
-
Increase Temperature: Gradually increase the reaction temperature, as this will increase the reaction rate. Be mindful of potential product degradation at higher temperatures.
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Add More Reagent/Catalyst: If one of the reagents is being consumed or the catalyst is deactivating, adding more may help drive the reaction to completion. This should be done cautiously to avoid complicating the purification process.
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Re-evaluate the Synthetic Route: If the above steps are unsuccessful, it may be necessary to consider an alternative synthetic strategy that is more robust for your specific substrate.
Q4: Are there any specific safety precautions I should be aware of when synthesizing triazolopyridines?
As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific hazards may include:
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Hydrazine Derivatives: Many syntheses utilize hydrazine or its derivatives, which are often toxic and potentially carcinogenic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
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Oxidizing Agents: Some synthetic routes employ strong oxidizing agents, which can be hazardous. Ensure you are familiar with the safe handling procedures for these reagents.
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High Temperatures and Pressures: Microwave synthesis and reactions under reflux can involve high temperatures and pressures. Use appropriate glassware and equipment designed for these conditions.
Always consult the Safety Data Sheet (SDS) for all reagents and solvents used in your synthesis.
References
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. bioengineer.org [bioengineer.org]
- 3. geneonline.com [geneonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 14. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Solubility Profiling of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the solubility of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in organic solvents. Our focus is on providing practical, field-proven insights to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine that may influence its solubility?
A1: Understanding the inherent properties of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine is the first step in developing a solubility profile. Based on predictive models for a structurally similar, non-fluorinated analogue, we can infer some key characteristics. For instance, the predicted pKa for 6-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is approximately 4.15±0.30[1]. This suggests the compound is a weak base. The presence of the fluorine atom will likely influence the electron distribution and crystal lattice energy, which are critical factors in solubility. The triazolopyridine core is a nitrogen-rich heterocyclic system, capable of acting as both a hydrogen bond donor (the amine group) and acceptor (the nitrogen atoms in the rings)[4][5].
Q2: Which organic solvents are recommended as a starting point for solubility testing?
A2: A rational approach to solvent selection is crucial for efficiency. We recommend starting with a range of solvents that cover different polarity classes. Given the structure of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, which has both polar (amine group, nitrogen heterocycle) and non-polar (aromatic rings) features, a tiered approach is best.
Recommended Initial Solvent Screen:
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Protic Solvents: Methanol, Ethanol, Isopropanol (IPA)
-
Aprotic Polar Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[6], Tetrahydrofuran (THF)
-
Non-Polar Solvents: Dichloromethane (DCM), Toluene
DMSO is often considered a "universal" organic solvent for challenging compounds due to its high polarity and ability to disrupt crystal lattice forces[6]. However, its high boiling point can make sample recovery difficult.
Q3: What is the most reliable method for determining thermodynamic solubility?
A3: The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method .[3] This method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached. This ensures the solution is truly saturated.[3] While this method can be time-consuming (often requiring 24-72 hours of incubation), its reliability is unparalleled for establishing a definitive solubility value.
Q4: How can I be certain that I have reached equilibrium in my solubility experiment?
A4: This is a critical point for ensuring the trustworthiness of your data. To confirm equilibrium, you should sample the supernatant at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is considered to be reached when consecutive measurements show no statistically significant change in concentration.
Q5: What analytical techniques are suitable for quantifying the concentration of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in the saturated solvent?
A5: The choice of analytical technique depends on the solvent and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[7] It offers high specificity and can separate the analyte from any potential impurities or degradants.
-
UV-Vis Spectroscopy can be a faster alternative if the compound has a strong chromophore and there are no interfering substances in the solvent.[6] A calibration curve must be prepared.
-
Nephelometry , which measures light scattering from suspended particles, can be used as a high-throughput method to determine kinetic solubility by identifying the point of precipitation.[8]
Troubleshooting Guide
Issue 1: High variability in solubility measurements for the same solvent.
-
Potential Cause 1: Incomplete Equilibrium. As discussed in the FAQs, the system may not have reached saturation.
-
Solution: Increase the agitation time and take measurements at multiple time points to confirm that the concentration has plateaued.
-
-
Potential Cause 2: Temperature Fluctuations. Solubility is highly temperature-dependent.
-
Solution: Use a calibrated, temperature-controlled incubator or shaker. Ensure the temperature remains constant throughout the experiment.[2]
-
-
Potential Cause 3: Presence of Different Polymorphs. The solid material may exist in different crystalline forms or as an amorphous solid, each having a unique solubility.[7]
-
Solution: Characterize the solid form before and after the experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Issue 2: The compound appears to be degrading in the solvent.
-
Potential Cause: Solvent Reactivity or Instability. The compound may be unstable in certain solvents, especially over long incubation times.
-
Solution: Analyze the sample by HPLC and look for the appearance of new peaks. If degradation is observed, consider using a less reactive solvent or reducing the incubation time and temperature. Perform forced degradation studies to understand the compound's stability profile.
-
Issue 3: Low or no detectable concentration in a solvent where some solubility is expected.
-
Potential Cause 1: Adsorption to Surfaces. Highly active compounds can adsorb to the surfaces of glassware, filter membranes, or pipette tips.
-
Solution: Use low-adsorption vials and pipette tips. Before analysis, saturate the filter membrane by discarding the initial portion of the filtrate.
-
-
Potential Cause 2: Insufficient Analytical Sensitivity. The concentration of the dissolved compound may be below the limit of detection (LOD) of your analytical method.
-
Solution: Use a more sensitive analytical technique, such as HPLC-MS, or concentrate the sample before analysis if possible.[7]
-
Experimental Protocols & Data Management
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid 6-Fluoro-triazolo[1,5-a]pyridin-2-amine to a clear glass vial (e.g., 2-5 mg in 1 mL of solvent). The presence of undissolved solid is essential.
-
Incubation: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitation: Agitate the vials at a constant speed for 48-72 hours.
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a solvent-compatible 0.45 µm filter to remove any remaining solid particles.
-
Dilution: Dilute the filtrate with a suitable mobile phase to bring the concentration within the calibrated range of your analytical instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method.
Data Presentation: Solubility Profile
To ensure easy comparison and analysis, we recommend summarizing your quantitative data in a structured table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Analytical Method | Notes |
| e.g., Methanol | 25 | HPLC-UV | ||||
| e.g., Acetonitrile | 25 | HPLC-UV | ||||
| e.g., DMSO | 25 | HPLC-UV | ||||
| e.g., Toluene | 25 | HPLC-UV |
Visualized Workflows
Below are diagrams illustrating key decision-making and experimental processes.
Caption: Decision tree for initial organic solvent selection.
Caption: Experimental workflow for the shake-flask solubility method.
References
- 1. 6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS#: 1245644-40-9 [amp.chemicalbook.com]
- 2. solubility experimental methods.pptx [slideshare.net]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. rheolution.com [rheolution.com]
Technical Support Center: Identifying Impurities in 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Samples
Welcome to the technical support center for the analysis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. This resource provides in-depth technical guidance, troubleshooting workflows, and frequently asked questions to ensure the integrity and purity of your compound.
Introduction
6-Fluoro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic amine with significant interest in pharmaceutical research. Ensuring its purity is critical for accurate biological evaluation and to meet stringent regulatory requirements.[1] Impurities can arise from the synthetic route, degradation, or storage and can impact the safety and efficacy of the final drug product.[2][3] This guide will walk you through the common challenges and solutions for impurity profiling of this specific molecule.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the analysis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.
Q1: What are the most likely sources and types of impurities in my 6-Fluoro-triazolo[1,5-a]pyridin-2-amine sample?
A1: Impurities can be broadly categorized as organic, inorganic, or residual solvents.[2] For 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, the most common impurities are typically organic and originate from the synthesis process. These can include:
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Starting Materials: Unreacted starting materials from the synthetic route.
-
Intermediates: Partially reacted compounds that did not proceed to the final product.
-
By-products: Resulting from side reactions during the synthesis.[3] Common synthetic routes for triazolo[1,5-a]pyridines involve the cyclization of N-(pyrid-2-yl)formamidoximes or oxidative N-N bond formation from N-aryl amidines, which can lead to various by-products.[4]
-
Degradation Products: Formed due to exposure to stress conditions like acid, base, light, heat, or oxidation.[5][6]
Q2: I'm seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
A2: An unknown peak requires a systematic approach for identification. The first step is to determine if it's a genuine impurity or an artifact.
-
System Suitability: Ensure your HPLC system is performing correctly by checking system suitability parameters like peak shape, resolution, and reproducibility.
-
Blank Injection: Run a blank (mobile phase) injection to rule out contamination from the solvent or the system itself.
-
Forced Degradation Studies: To understand potential degradation pathways, subject a pure sample of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).[5][6][7] Comparing the chromatograms of the stressed samples with your unknown peak can provide clues about its origin.
-
LC-MS Analysis: If the impurity is present at a sufficient level (typically >0.1%), Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the unknown compound.[2][8]
Q3: My LC-MS data gives me a molecular weight, but how do I confirm the structure of the impurity?
A3: A molecular weight is a crucial piece of the puzzle, but structural elucidation requires more advanced techniques.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can help determine the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer provides information about its substructures, aiding in structural identification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation.[9][10] If the impurity can be isolated in sufficient quantity and purity, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms in the molecule.[9][11]
Q4: What are the best initial HPLC conditions for separating 6-Fluoro-triazolo[1,5-a]pyridin-2-amine from its potential impurities?
A4: While method development requires optimization, a good starting point for reversed-phase HPLC would be:
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 1.7-5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 10-20 minutes. |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV at 254 nm or a wavelength of maximum absorbance for the parent compound. A Photo Diode Array (PDA) detector is highly recommended to assess peak purity. |
Rationale: A C18 column is a versatile starting point for many small molecules. The acidic mobile phase helps to protonate the amine group, leading to better peak shape. A gradient elution is generally necessary to separate compounds with a range of polarities.[5]
Troubleshooting Workflows
Workflow 1: Identification of an Unknown Peak in HPLC
This workflow provides a step-by-step guide to identifying an unknown peak observed during routine analysis.
Caption: Workflow for identifying an unknown HPLC peak.
Workflow 2: Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine and for developing stability-indicating analytical methods.[6][12]
Caption: Protocol for a forced degradation study.
Detailed Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat the solution at 60°C for a specified time. Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for a specified time. Dissolve the stressed solid in the mobile phase before analysis.
-
Photolytic Degradation: Expose the solid compound or a solution to UV and visible light (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
Conclusion
A thorough understanding of potential impurities is paramount in the development of pharmaceuticals. By employing a systematic approach that combines chromatographic separation with powerful analytical techniques like mass spectrometry and NMR, researchers can confidently identify and characterize impurities in 6-Fluoro-triazolo[1,5-a]pyridin-2-amine samples. This technical guide provides a framework for troubleshooting common issues and ensuring the quality and safety of this important compound.
References
- 1. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ijnrd.org [ijnrd.org]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. azooptics.com [azooptics.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the in-depth, field-proven insights needed to troubleshoot your experiments effectively.
Introduction: The Challenge of Regioselectivity
The synthesis of triazolo[1,5-a]pyridines, most commonly through the reaction of 2-hydrazinopyridines with various one-carbon electrophiles, is often complicated by a key challenge: the formation of the isomerictriazolo[4,3-a]pyridine byproduct. The reaction pathway can diverge, leading to two different heterocyclic systems from the same set of starting materials. Understanding and controlling this divergence is critical for successful synthesis.
This guide will provide a structured, question-and-answer-based approach to tackling this and other common side reactions, grounding our recommendations in mechanistic principles and established literature.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is producing a mixture of isomers. How can I selectively synthesize the triazolo[1,5-a]pyridine?
This is the most common issue encountered. The formation of the desired triazolo[1,5-a]pyridine versus the isomeric triazolo[4,3-a]pyridine is highly dependent on the reaction conditions, particularly the pH.
The Underlying Mechanism:
The reaction proceeds through an initial condensation of 2-hydrazinopyridine with an aldehyde to form a hydrazone. This intermediate can then cyclize in two different ways:
-
Acid-Catalyzed Pathway (Favors [4,3-a] isomer): Under acidic conditions, the pyridine ring nitrogen is protonated, which activates the endocyclic nitrogen for intramolecular nucleophilic attack, leading to the kinetically favoredtriazolo[4,3-a]pyridine. This is often referred to as the Dimroth rearrangement pathway.
-
Base-Promoted or Thermal Pathway (Favors [1,5-a] isomer): Under neutral, basic, or thermal conditions, an oxidative cyclization occurs. This pathway involves the attack of the exocyclic amino group onto the carbon of the C=N bond, followed by oxidation, which yields the thermodynamically more stable triazolo[1,5-a]pyridine.
Troubleshooting Protocol:
-
pH Control is Key: Avoid acidic conditions if the [1,5-a] isomer is your target. If your starting materials or reagents create an acidic environment, consider adding a non-nucleophilic base to neutralize the medium.
-
Choice of Oxidizing Agent: For syntheses that require an oxidative cyclization (e.g., from hydrazones), the choice of oxidant can be critical. Reagents like copper(II) acetate or lead tetraacetate have been successfully used to promote the formation of the [1,5-a] system.
-
Thermal Conditions: In many cases, simply heating the hydrazone intermediate in a high-boiling solvent (like DMF or DMSO) can favor the formation of the thermodynamically stable [1,5-a] isomer.
Below is a diagram illustrating the divergent reaction pathways.
Caption: Divergent pathways in triazolo-pyridine synthesis.
Q2: My yield is very low, and I'm recovering a lot of unreacted 2-hydrazinopyridine. What's going wrong?
Low conversion can often be traced back to either the stability of the starting material or suboptimal reaction conditions that fail to drive the reaction to completion.
Potential Causes & Solutions:
-
Starting Material Purity: 2-Hydrazinopyridine and its derivatives can be prone to oxidation or degradation. Ensure you are using a high-purity starting material. If it has been stored for a long time, consider purification by recrystallization or distillation before use.
-
Inefficient Intermediate Formation: The initial condensation to form the hydrazone or related intermediate is crucial.
-
For Aldehyde Condensations: A catalytic amount of acid (e.g., a drop of acetic acid) can sometimes accelerate hydrazone formation, but be mindful of the potential for isomer formation as discussed in Q1. The key is catalytic amounts, not stoichiometric.
-
For Cycloadditions: In syntheses using 1,3-dipolar cycloaddition of N-aminopyridinium ylides, the in-situ generation of the ylide is critical. Ensure your base is strong enough and your conditions are anhydrous if required.
-
-
Reaction Energetics: Some cyclization reactions have a significant activation energy barrier.
-
Increase Temperature: Cautiously increasing the reaction temperature can improve the rate and yield. Monitor for potential degradation of products at higher temperatures.
-
Microwave Irradiation: The use of microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for this class of compounds by efficiently overcoming activation barriers.
-
Experimental Workflow: Optimizing a Low-Yield Reaction
Caption: Workflow for troubleshooting low reaction yields.
Q3: I've successfully formed the product, but it's difficult to purify. What are the best practices for purification?
Purification can be challenging, especially if you have a mixture of the [1,5-a] and [4,3-a] isomers, as they often have very similar polarities.
Troubleshooting Purification:
| Problem | Recommended Technique | Technical Details & Rationale |
| Isomer Mixture | Flash Column Chromatography | The two isomers can often be separated, but it may require careful solvent system screening. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. Using a high-performance silica or a different stationary phase (e.g., alumina) may improve resolution. |
| Recrystallization | If one isomer is present as the major product and the other as a minor impurity, fractional recrystallization can be effective. This relies on slight differences in solubility in a given solvent system. Screen a variety of solvents (e.g., ethanol, ethyl acetate, toluene). | |
| Baseline Impurities | Preparative HPLC | For high-purity material required for biological testing, reverse-phase preparative HPLC is often the best choice. It offers superior resolving power for closely related compounds. |
| Dark, Tarry Byproducts | Activated Carbon Treatment | The formation of polymeric or highly conjugated byproducts can lead to dark-colored solutions. Before chromatography, dissolving the crude material in a suitable solvent and stirring with a small amount of activated carbon for 15-30 minutes, followed by filtration through celite, can remove many of these colored impurities. |
Self-Validating Protocol: Test Purification by LC-MS
Before committing your entire batch of crude product to a purification method, perform small-scale analytical tests. Use LC-MS to confirm the identity of peaks and to assess the separation efficiency of different solvent systems on a TLC plate or an analytical HPLC column. This data-driven approach saves time and material.
Technical Support Center: Enhancing the Oral Bioavailability of Triazolopyridine Inhibitors
This guide is intended for researchers, scientists, and drug development professionals actively engaged in optimizing the oral bioavailability of triazolopyridine-based inhibitors. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale to empower effective troubleshooting and experimental design.
Introduction: The Bioavailability Challenge with Triazolopyridine Inhibitors
Triazolopyridine scaffolds are a cornerstone in modern medicinal chemistry, forming the basis of numerous potent and selective inhibitors for a range of therapeutic targets, including kinases and epigenetic modulators.[1][2] Despite their promising pharmacological profiles, these compounds frequently exhibit suboptimal oral bioavailability, a critical hurdle in their development as clinically viable drugs.[3] The primary obstacles often stem from poor aqueous solubility and susceptibility to first-pass metabolism.[4][5]
This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of triazolopyridine inhibitors. Our goal is to equip you with the knowledge and practical methodologies to systematically enhance the oral exposure of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My triazolopyridine inhibitor exhibits poor aqueous solubility. What are the initial steps to address this?
Poor aqueous solubility is a common characteristic of many small molecule inhibitors and a primary reason for low oral bioavailability.[6] The initial focus should be on strategies that enhance the dissolution rate of the compound in the gastrointestinal (GI) tract.
Troubleshooting Workflow:
-
Particle Size Reduction (Micronization/Nanonization):
-
Rationale: Reducing the particle size increases the surface area-to-volume ratio of the drug, which in turn enhances the dissolution rate according to the Noyes-Whitney equation.[7]
-
Experimental Protocol (Micronization):
-
Prepare a suspension of the triazolopyridine inhibitor in a suitable non-solvent.
-
Utilize a jet mill or air-jet mill to reduce the particle size to the 2–5 μm range.[8]
-
Collect the micronized powder and characterize the particle size distribution using techniques like laser diffraction.
-
Perform in vitro dissolution studies to compare the dissolution profile of the micronized material to the unprocessed compound.
-
-
Experimental Protocol (Nanonization):
-
For even greater surface area enhancement, consider wet bead milling or high-pressure homogenization to produce nanoparticles (100–250 nm).[8][9]
-
Stabilize the nanosuspension with appropriate surfactants or polymers to prevent agglomeration.
-
Characterize particle size and dissolution rate as described above.
-
-
-
Salt Formation:
-
Rationale: If your triazolopyridine derivative possesses an ionizable functional group, forming a salt can significantly improve its aqueous solubility and dissolution rate.[10]
-
Experimental Protocol:
-
Identify acidic or basic centers in your molecule.
-
Select a pharmaceutically acceptable counter-ion.
-
React the free base or acid form of your compound with the chosen counter-ion in a suitable solvent system.
-
Isolate and characterize the resulting salt form, confirming its stoichiometry and purity.
-
Evaluate the aqueous solubility and dissolution rate of the salt compared to the parent compound.
-
-
Data Summary: Initial Solubility Enhancement Strategies
| Strategy | Advantages | Disadvantages | Typical Particle Size |
| Micronization | Well-established, cost-effective.[11] | Limited enhancement for very poorly soluble compounds. | 2-5 µm[8] |
| Nanonization | Significant increase in dissolution rate.[12] | Requires specialized equipment and formulation expertise to prevent particle aggregation.[9] | 100-250 nm[8] |
| Salt Formation | Can dramatically increase solubility and dissolution.[10] | Only applicable to ionizable compounds; potential for disproportionation back to the free form. | N/A |
Diagram: Initial Approaches to Solubility Enhancement
References
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 10. tandfonline.com [tandfonline.com]
- 11. upm-inc.com [upm-inc.com]
- 12. Nanotechnology Transforming Oral Drug Delivery [worldpharmatoday.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Kinase Inhibitory Activity of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
Introduction: The Triazolopyridine Scaffold and Kinase Inhibition
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] This heterocyclic system is a known pharmacophore for kinase inhibition, with derivatives showing activity against a range of critical oncology and inflammation targets, including Janus Kinases (JAKs), p38 Mitogen-Activated Protein Kinase (MAPK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][4]
Our compound of interest, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine (hereafter referred to as the "Test Compound"), incorporates this promising scaffold. The purpose of this guide is to establish a rigorous, multi-step validation cascade to characterize its potency, selectivity, and cellular activity. We will outline the necessary experiments to answer three fundamental questions:
-
Does the Test Compound inhibit kinase activity in a direct, biochemical assay?
-
Which kinases does it target, and with what degree of selectivity?
-
Does it engage its target and modulate downstream signaling in a cellular context?
To provide a benchmark for our hypothetical findings, we will compare the Test Compound's performance against a panel of well-characterized, commercially available kinase inhibitors.
The Validation Cascade: From Biochemical Potency to Cellular Function
A robust validation strategy begins with simple, direct measures of activity and progresses to more complex, physiologically relevant systems. This tiered approach ensures that resources are spent on compounds that show genuine promise in the initial, cost-effective stages.
Caption: The Kinase Inhibitor Validation Workflow.
Phase 1: Biochemical Characterization
Primary Target Identification and IC50 Determination
Based on the known targets of the triazolopyridine scaffold, we hypothesize that our Test Compound may inhibit kinases involved in inflammatory and angiogenic signaling.[1][2][4] Therefore, our primary screening panel will include p38α (MAPK14), VEGFR2 (KDR), JAK1, and JAK2. We will also include ALK5 (TGF-β type I receptor), as a related triazolopyridine compound, EW-7197, has shown high potency against this target.[5]
The goal is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency. We will employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[6]
Comparative Inhibitors:
| Target Kinase | Comparative Inhibitor | Rationale |
| p38α MAPK | SB 203580 | A well-characterized, selective p38α/β inhibitor.[7][8] |
| VEGFR2 | Sunitinib | A multi-kinase inhibitor clinically approved for its anti-angiogenic effects via VEGFR2 inhibition.[9][10] |
| JAK1 | Filgotinib (GLPG0634) | A selective JAK1 inhibitor with a triazolopyridine core.[2] |
| JAK2 | Fedratinib (TG101348) | A potent and selective JAK2 inhibitor.[11] |
| ALK5 | EW-7197 | A highly potent and selective triazolopyridine-based ALK5 inhibitor.[5] |
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
Caption: Workflow for the ADP-Glo™ In Vitro Kinase Assay.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution series of the Test Compound and each comparative inhibitor in 100% DMSO. A typical starting concentration is 1 mM.
-
Plate Compounds: Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to a low-volume 384-well white assay plate. Include "high control" (DMSO only, 0% inhibition) and "low control" (no enzyme, 100% inhibition) wells.
-
Enzyme/Substrate Addition: Prepare a solution containing the recombinant kinase (e.g., p38α) and its specific peptide substrate (e.g., ATF2) in kinase assay buffer. Dispense into the wells.
-
Initiate Kinase Reaction: Add an ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination for an ATP-competitive inhibitor. Incubate for 60 minutes at room temperature.[12]
-
Terminate and Detect:
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the high and low controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Summary Table:
| Compound | p38α IC50 (nM) | VEGFR2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | ALK5 IC50 (nM) |
| Test Compound | 50 | >10,000 | 850 | 1,200 | >10,000 |
| SB 203580 | 50 | >10,000 | >10,000 | >10,000 | >10,000 |
| Sunitinib | 250 | 4 | 5,000 | 5,000 | 2,000 |
| Filgotinib | >10,000 | >10,000 | 10 | 28 | >10,000 |
| Fedratinib | >10,000 | >10,000 | 350 | 3 | >10,000 |
| EW-7197 | >10,000 | >10,000 | >10,000 | >10,000 | 13 |
Interpretation: In this hypothetical scenario, the Test Compound shows potent and selective inhibition of p38α, with an IC50 value comparable to the well-known inhibitor SB 203580. It displays significantly weaker activity against JAK1 and JAK2 and no meaningful activity against VEGFR2 or ALK5 at the tested concentrations. This would justify focusing subsequent validation efforts on the p38 MAPK pathway.
Phase 2: Cellular Validation
Demonstrating biochemical potency is a crucial first step, but it does not guarantee that a compound will be effective in a cellular environment. The compound must be able to cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations (~1-10 mM), and modulate the relevant signaling pathway.
Cellular Target Engagement
To confirm that the Test Compound binds to its intended target (p38α) in living cells, we will use a Bioluminescence Resonance Energy Transfer (BRET) assay, such as the NanoBRET™ Target Engagement Assay.[13][14] This technology measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding for a p38α-NanoLuc® fusion protein.
-
Cell Plating: Plate the transfected cells into a 96-well white assay plate.
-
Compound Treatment: Treat the cells with serial dilutions of the Test Compound or SB 203580 for 2 hours.
-
Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer and the NanoLuc® substrate to the wells.
-
BRET Measurement: Measure the donor (450 nm) and acceptor (600 nm) luminescence signals. The BRET ratio is calculated as acceptor/donor.
-
Data Analysis: A decrease in the BRET ratio indicates displacement of the tracer by the Test Compound. Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Cellular Functional Assay: Pathway Modulation
The ultimate validation is to demonstrate that target engagement translates into a functional cellular outcome. Since p38 MAPK is a key regulator of inflammatory responses, its activation leads to the phosphorylation of downstream targets like MAPK-activated protein kinase 2 (MAPKAPK2). We can measure the inhibition of this phosphorylation event via Western blot.
Experimental Protocol: Western Blot for p-MAPKAPK2
Caption: Western Blot Workflow for Assessing Pathway Inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or THP-1 cells) to ~80% confluency.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of the Test Compound or SB 203580 for 1-2 hours.
-
Stimulation: Add a potent activator of the p38 MAPK pathway, such as Anisomycin (10 µg/mL), for 30 minutes to induce phosphorylation of MAPKAPK2.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a nitrocellulose membrane.[15]
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated MAPKAPK2 (p-Thr334).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Controls: Strip the membrane and re-probe with antibodies for total MAPKAPK2 (to ensure the inhibitor does not cause protein degradation) and a loading control like GAPDH (to ensure equal protein loading).[16]
Expected Results: A dose-dependent decrease in the p-MAPKAPK2 signal in cells treated with the Test Compound would confirm that it functionally inhibits the p38 MAPK signaling pathway in a cellular context.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for validating the kinase inhibitory activity of a novel compound, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. By progressing from biochemical potency and selectivity profiling to cellular target engagement and functional pathway modulation, a researcher can build a comprehensive data package.
Based on our hypothetical results, the Test Compound emerges as a potent and selective p38α MAPK inhibitor. This positions it as a valuable tool for studying inflammatory processes and as a potential starting point for therapeutic development. The next logical steps would involve assessing its pharmacokinetic properties and testing its efficacy in in vivo models of inflammation or disease.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abmole.com [abmole.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Validating Target Engagement of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Using the Cellular Thermal Shift Assay (CETSA)
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of preclinical development.[1][2] This guide provides a comprehensive framework for employing the Cellular Thermal Shift Assay (CETSA), a powerful biophysical technique, to verify and characterize the target engagement of novel small molecules. We will focus on a hypothetical candidate, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, a compound belonging to the triazolopyridine class, which is frequently associated with kinase inhibition.[3][4]
This document will delve into the principles of CETSA, provide detailed experimental protocols for its application, and compare its performance with alternative methodologies, equipping researchers with the knowledge to robustly validate their drug candidates.
The Principle of Target Engagement: Beyond Biochemical Potency
A persistent challenge in early-stage drug discovery is the frequent disparity between a compound's potency in biochemical assays (using purified proteins) and its efficacy in cell-based phenotypic screens.[5] The Cellular Thermal Shift Assay (CETSA) bridges this critical gap by assessing drug-target interaction directly in a physiologically relevant environment—the intact cell.[5][6]
The foundational principle of CETSA is ligand-induced thermal stabilization.[7][8] When a protein binds to a ligand (such as our compound of interest), its tertiary structure is often stabilized. This increased stability makes the protein more resistant to unfolding and aggregation when subjected to heat.[8][9] Consequently, in the presence of a binding compound, more of the target protein remains soluble at elevated temperatures compared to the unbound state.[10] CETSA measures this soluble fraction across a range of temperatures to generate a "melting curve," and a shift in this curve signifies target engagement.[11]
Visualizing the CETSA Principle
The following diagram illustrates the core concept of ligand-induced protein stabilization that underpins the Cellular Thermal Shift Assay.
Caption: Principle of ligand-induced thermal stabilization in CETSA.
Experimental Design: A Step-by-Step Protocol
To validate the target engagement of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, we will employ a two-phase CETSA approach: first, generating a thermal melt curve to observe a shift, and second, performing an isothermal dose-response (ITDR) experiment to quantify binding potency.
Phase 1: Melt Curve CETSA Protocol
This initial experiment aims to determine the melting temperature (Tₘ) of the putative target protein and observe a thermal shift in the presence of the compound.
Methodology:
-
Cell Culture & Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency.
-
Treat cells with either a fixed concentration of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 2-4 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest, wash, and resuspend the cell pellets in a buffer like PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots in a thermocycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.
-
-
Protein Extraction (Lysis):
-
Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release cellular contents without using detergents that could interfere with protein stability.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-induced aggregated proteins and cell debris.[12]
-
-
Analysis (Western Blot):
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize protein concentrations using a BCA assay.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific, high-quality antibody against the putative target protein.[13]
-
Quantify band intensities and plot the relative amount of soluble protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.[8]
-
Phase 2: Isothermal Dose-Response (ITDR) CETSA
This follow-up experiment quantifies the compound's potency in stabilizing its target at a single, optimized temperature.[14][15]
Methodology:
-
Cell Culture & Treatment:
-
Prepare cells as in Phase 1.
-
Treat cells with a serial dilution of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine (e.g., from 0.01 µM to 100 µM) and a vehicle control.
-
-
Thermal Challenge:
-
Based on the melt curve from Phase 1, select a single temperature that shows a significant difference in soluble protein between the vehicle and the treated sample (typically in the upper third of the melt curve).
-
Heat all cell suspensions at this fixed temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Follow steps 3-5 from the Melt Curve protocol.
-
Plot the quantified band intensities against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.[9]
-
Visualizing the CETSA Workflow
The following diagram outlines the general experimental workflow for a standard Western blot-based CETSA experiment.
Caption: Standard experimental workflow for melt curve CETSA.
Data Presentation: Interpreting CETSA Results
Quantitative data from CETSA experiments should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Isothermal Dose-Response (ITDR) CETSA Data
| Parameter | Value |
| Cell Line | HCT116 |
| Putative Target | Kinase X |
| Compound | 6-Fluoro-triazolo[1,5-a]pyridin-2-amine |
| ITDR Temperature | 54°C |
| EC₅₀ | 1.2 µM |
| Max Stabilization | 2.5-fold increase in soluble protein |
| Detection Method | Western Blot |
This EC₅₀ value provides a quantitative measure of the compound's ability to engage its target in a cellular context, a critical parameter for ranking compounds during lead optimization.
Comparison with Alternative Target Engagement Assays
While CETSA is a powerful tool, it is essential to understand its strengths and weaknesses in relation to other available methods.[16] The choice of assay often depends on the specific research question, target class, and available resources.
Table 2: Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBRET™ Target Engagement |
| Principle | Ligand-induced thermal stabilization protects from heat denaturation.[7][8] | Ligand binding protects the target protein from protease degradation.[15][17] | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[2] |
| Sample Type | Intact cells, cell lysates, tissues.[12][18] | Primarily cell lysates.[17] | Intact cells.[2] |
| Labeling | Label-free for both compound and endogenous protein.[15][19] | Label-free. | Requires genetic modification of the target (luciferase tag) and a specific fluorescent tracer.[2] |
| Throughput | Medium (Western blot) to High (e.g., AlphaLISA, Luminescence).[13][20][21] | Low to Medium. | High; suitable for screening. |
| Advantages | - Physiologically relevant (intact cells)- No modification of compound or target needed- Can be applied proteome-wide (MS-CETSA).[22][23] | - Label-free- Simple concept | - Live-cell, real-time measurements- High sensitivity and quantitative |
| Limitations | - Not all binding events cause thermal stabilization (potential for false negatives)[24]- Western blot format is low-throughput and requires specific antibodies.[13] | - Not suitable for all proteins (e.g., those naturally resistant to proteolysis)- Performed in lysates, not intact cells.[17] | - Requires protein engineering and synthesis of a specific tracer- Potential for steric hindrance from tags |
Advanced CETSA Formats for Deeper Insights
For unbiased target identification and off-target profiling, CETSA can be coupled with mass spectrometry (MS-CETSA or Thermal Proteome Profiling, TPP).[18][22] This powerful approach allows for the simultaneous assessment of thermal stability changes across thousands of proteins, providing a global view of a compound's selectivity profile within the cell.[11][16] This is particularly valuable for de-risking candidates by identifying potential off-targets early in the discovery process.
Conclusion
The Cellular Thermal Shift Assay provides a robust, label-free method to confirm and quantify the target engagement of small molecules like 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in a native cellular environment. By directly measuring the biophysical interaction between a compound and its protein target, CETSA offers invaluable data that bridges the gap between biochemical activity and cellular function.[20] While alternative methods exist, CETSA's ability to work with unmodified, endogenous proteins in intact cells makes it a uniquely powerful tool in the arsenal of any drug discovery program. Integrating both melt curve and isothermal dose-response experiments provides a comprehensive validation of on-target activity, enhancing confidence in a compound's mechanism of action and guiding its progression through the development pipeline.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CETSA [cetsa.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. news-medical.net [news-medical.net]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 18. elrig.org [elrig.org]
- 19. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Frontiers | Current Advances in CETSA [frontiersin.org]
- 23. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to ALK5 Inhibitors: Profiling the Triazolo[1,5-a]pyridine Scaffold and its Contemporaries
This guide provides an in-depth comparison of small molecule inhibitors targeting the Activin Receptor-Like Kinase 5 (ALK5), a pivotal kinase in the Transforming Growth Factor-β (TGF-β) signaling pathway. While direct, extensive public data on 6-Fluoro-triazolo[1,5-a]pyridin-2-amine as an ALK5 inhibitor is sparse, we will focus on the broader and highly significant triazolo[1,5-a]pyridine scaffold, exemplified by the clinical candidate Vactosertib (EW-7197). We will objectively compare its performance against other well-characterized ALK5 inhibitors from different chemical classes, including Galunisertib and the foundational tool compound SB431542, supported by experimental data and protocols.
The Rationale for ALK5 Inhibition in Disease
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] However, its dysregulation is a hallmark of various pathologies. In the later stages of cancer, TGF-β signaling shifts from a tumor-suppressive to a tumor-promoting role, fostering an immunosuppressive tumor microenvironment, angiogenesis, and metastasis.[2][3] Furthermore, TGF-β is a primary driver of fibrosis, where excessive extracellular matrix deposition leads to organ failure.[3][4]
The TGF-β signal is transduced through a heterotetrameric complex of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor (TGFβRII) phosphorylates and activates the type I receptor, ALK5 (also known as TGFβRI).[5] Activated ALK5 then phosphorylates the downstream effector proteins Smad2 and Smad3, which complex with Smad4 and translocate to the nucleus to regulate target gene expression.[4] Small molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain are a primary strategy to block this entire cascade, making ALK5 a highly attractive therapeutic target.[6][7]
TGF-β/ALK5 Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical TGF-β/Smad signaling pathway and highlights the critical intervention point for ATP-competitive ALK5 inhibitors.
Caption: Canonical TGF-β/Smad signaling and ALK5 inhibitor action.
Comparative Analysis of Lead ALK5 Inhibitors
The development of potent and selective ALK5 inhibitors is a key objective in drug discovery.[8] An ideal inhibitor demonstrates high affinity for ALK5, excellent selectivity against other kinases to minimize off-target effects, and robust activity in cell-based models. We compare key parameters for Vactosertib (representing the triazolo[1,5-a]pyridine class) against Galunisertib and SB431542.
Table 1: Comparative Biochemical Potency and Selectivity
Causality Insight: A biochemical kinase assay is the first critical test, directly measuring the compound's ability to inhibit the isolated, purified ALK5 enzyme. High potency (low IC50) is desired. However, potency is meaningless without selectivity. Kinases share structural similarities in their ATP-binding pockets, so screening against related kinases (like ALK4) and common off-targets (like p38 MAPK) is essential to predict potential side effects.[9] A high selectivity index (IC50 off-target / IC50 on-target) is a primary goal of lead optimization.
| Compound | Scaffold Class | ALK5 IC₅₀ (nM) | ALK4 IC₅₀ (nM) | p38α IC₅₀ (nM) | Selectivity vs p38α | Reference(s) |
| Vactosertib (EW-7197) | Triazolo[1,5-a]pyridine | 13 | 11 | >10,000 | >769x | [10][11] |
| Galunisertib (LY2157299) | Imidazole | 56 | - | - | - | [10] |
| SB431542 | Phenyl-pyridinyl-imidazole | 94 | 125 | >10,000 | >100x | [10] |
| SKI2162 | Not Specified | 94 | - | ~1974 | ~21x | [9] |
| RepSox | Pyridine | 23 | - | - | - | [10][12] |
| TP0427736 | Not Specified | 2.72 | - | - | - | [10][12] |
Data compiled from multiple sources. Assays may vary between studies.
Table 2: Comparative Cellular Activity
Causality Insight: A potent biochemical inhibitor must also be effective in a complex cellular environment. Cellular assays measure the compound's ability to permeate the cell membrane and inhibit ALK5 in its native state. The two most common methods are: 1) a reporter gene assay (e.g., using the TGF-β responsive 3TP-Lux promoter driving luciferase), which measures the final transcriptional output of the pathway, and 2) a direct measurement of the phosphorylation of Smad2/3 via Western blot or ELISA, which assesses the immediate downstream effect of ALK5 activity.[13] Concordance between biochemical and cellular IC50 values suggests good cell permeability and target engagement.
| Compound | Cellular Assay Type | Cell Line | Cellular IC₅₀ (nM) | Reference(s) |
| Vactosertib (EW-7197) | 3TP-Lux Reporter | HaCaT | 16.5 | [11] |
| Vactosertib (EW-7197) | 3TP-Lux Reporter | 4T1 | 12.1 | [11] |
| GW6604 | PAI-1 Reporter | HepG2 | 500 | [13] |
| TP0427736 | pSmad2/3 Inhibition | A549 | 8.68 | [10][12] |
| IN-1130 | pSmad3 Inhibition | - | 36 | [14] |
Data compiled from multiple sources. Cell lines and assay conditions may vary.
Vactosertib, a derivative of the triazolo[1,5-a]pyridine scaffold, demonstrates exceptional potency at both the biochemical and cellular levels, with excellent correlation between the two.[11] Its high selectivity, particularly against p38 MAPK, is a significant advantage.[11] Furthermore, pharmacokinetic studies in rats revealed an oral bioavailability of 51%, indicating favorable drug-like properties for in vivo studies and potential clinical development.[11]
Experimental Methodologies: Self-Validating Protocols
The trustworthiness of comparative data relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays used to profile ALK5 inhibitors.
Protocol 1: In Vitro ALK5 Radioisotopic Kinase Assay
This biochemical assay directly quantifies the enzymatic activity of ALK5 by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
Principle: The amount of radioactivity transferred to the substrate is directly proportional to the kinase activity. An inhibitor will reduce this signal in a dose-dependent manner.
Materials:
-
Recombinant human ALK5 enzyme (purified)
-
[γ-³³P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Test Compounds (serial dilutions in DMSO)
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor (e.g., 6-Fluoro-triazolo[1,5-a]pyridin-2-amine derivatives) in DMSO. Add 1 µL of each dilution to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Preparation: Prepare a master mix containing kinase buffer, ALK5 enzyme, and the substrate (e.g., casein).
-
Reaction Initiation: Add the enzyme/substrate mix to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Start Phosphorylation: Initiate the kinase reaction by adding a master mix containing kinase buffer, unlabeled ATP, and [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate, which will bind the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular Phospho-Smad2/3 Western Blot Assay
This cell-based assay provides direct evidence of target engagement by measuring the inhibition of ALK5's immediate downstream target, Smad2/3.
Principle: Upon stimulation with TGF-β, ALK5 phosphorylates Smad2 and Smad3. A successful inhibitor will block this phosphorylation event, which can be quantified by immunoblotting with a phospho-specific antibody.
Workflow Diagram: Phospho-Smad2/3 Western Blot
Caption: Step-by-step workflow for a phospho-Smad2/3 Western blot.
Procedure:
-
Cell Culture: Seed a TGF-β responsive cell line (e.g., 4T1, MCF10A) in 6-well plates and allow them to attach.
-
Starvation: Once cells reach ~80% confluency, serum-starve them for 16-24 hours to lower basal pathway activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the ALK5 inhibitor (or DMSO vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of recombinant human TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-Smad2/3 and a loading control (e.g., GAPDH or total Smad2/3).
-
Secondary Antibody & Detection: Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated Smad2/3 to total Smad2/3 (or the loading control) to determine the extent of inhibition.
Conclusion and Future Directions
The development of ALK5 inhibitors represents a promising therapeutic strategy for diseases like cancer and fibrosis.[3][4] This guide highlights the critical parameters for evaluating and comparing these inhibitors, using the clinically relevant triazolo[1,5-a]pyridine scaffold of Vactosertib as a leading example. Vactosertib distinguishes itself with high biochemical and cellular potency, excellent kinase selectivity, and favorable oral bioavailability.[11]
The provided experimental protocols serve as a validated framework for researchers to profile novel compounds, such as derivatives of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. By systematically evaluating potency, selectivity, and cellular activity, drug development professionals can make informed decisions to advance the most promising candidates toward preclinical and clinical investigation. Future studies should continue to focus on optimizing selectivity and pharmacokinetic profiles to maximize therapeutic efficacy while minimizing potential toxicities.[16][17]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology: Ingenta Connect [ingentaconnect.com]
- 17. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Guide to TGF-β Pathway Inhibition: The Established Standard vs. a Novel Chemical Scaffold
An In-Depth Comparative Analysis for Researchers
In the intricate world of cellular signaling, the Transforming Growth Factor-β (TGF-β) pathway stands as a pivotal regulator of a vast array of biological processes, from cellular proliferation and differentiation to apoptosis and immune responses. Its dysregulation is a hallmark of numerous pathologies, including cancer, fibrosis, and autoimmune diseases. Consequently, the development of potent and selective inhibitors of TGF-β signaling is of paramount importance for both basic research and therapeutic intervention.
This guide provides a comprehensive comparison between the well-established and widely utilized TGF-β inhibitor, SB-431542 , and a representative of a novel chemical class, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine . While SB-431542 serves as our benchmark, with a wealth of published data, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine represents the frontier of drug discovery, a compound whose full potential is yet to be elucidated. Here, we will not only compare their known attributes but also lay out a roadmap for the rigorous evaluation of novel inhibitors, ensuring that researchers can confidently select and validate the best tool for their specific experimental needs.
The TGF-β Signaling Cascade: A Primer on the Mechanism of Action
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as ALK5. This phosphorylation event activates ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Once phosphorylated, the R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.
Figure 1: The Canonical TGF-β Signaling Pathway. This diagram illustrates the key steps in the canonical TGF-β signaling cascade, from ligand binding to target gene expression, and highlights the point of inhibition for ALK5 kinase inhibitors.
Head-to-Head Comparison: Potency, Selectivity, and Cellular Activity
A direct comparison of key performance metrics is essential for inhibitor selection. Below is a summary of the known properties of SB-431542 and the target validation parameters for a novel inhibitor like 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.
| Parameter | SB-431542 | 6-Fluoro-triazolo[1,5-a]pyridin-2-amine |
| Target | ALK5 (TβRI) | Presumed ALK5 (To be confirmed) |
| IC50 (ALK5) | 94 nM | To be determined |
| Mechanism of Action | ATP-competitive inhibitor of the ALK5 kinase domain | To be determined |
| Selectivity | Highly selective for ALK5, ALK4, and ALK7. Does not significantly inhibit other kinases in the TGF-β superfamily (e.g., BMP receptors) or other kinase families (e.g., MAPKs). | To be determined through kinome profiling |
| Cellular Potency | Effective at concentrations of 1-10 µM in various cell-based assays | To be determined |
| Known Liabilities | Limited oral bioavailability, primarily used for in vitro studies. | To be determined |
Experimental Validation of a Novel Inhibitor: A Step-by-Step Guide
When faced with a novel compound such as 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, a systematic and rigorous validation process is crucial. The following experimental workflow provides a robust framework for characterizing its activity and comparing it to the established standard, SB-431542.
Figure 2: Experimental Workflow for Novel Inhibitor Validation. This flowchart outlines the key experimental steps for characterizing a novel TGF-β inhibitor and comparing its performance against a known standard.
Protocol 1: TGF-β-Induced Reporter Gene Assay
This assay provides a quantitative measure of the inhibitor's ability to block the TGF-β signaling cascade downstream of the receptor.
Principle: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a SMAD-responsive promoter. In the presence of TGF-β, the SMAD complex binds to the promoter and drives luciferase expression. An effective inhibitor will block this process, leading to a reduction in the luciferase signal.
Methodology:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, HaCaT) in a 96-well plate.
-
Co-transfect the cells with a SMAD-responsive luciferase reporter plasmid (e.g., pGL3-SBE4) and a control plasmid for normalization (e.g., Renilla luciferase).
-
-
Inhibitor Treatment:
-
After 24 hours, replace the medium with fresh serum-free medium containing a dose-response range of the test inhibitor (e.g., 6-Fluoro-triazolo[1,5-a]pyridin-2-amine) and the reference inhibitor (SB-431542).
-
Pre-incubate the cells with the inhibitors for 1 hour.
-
-
TGF-β Stimulation:
-
Add a pre-determined optimal concentration of TGF-β1 (e.g., 5 ng/mL) to the wells.
-
Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of SMAD2/3 Phosphorylation
This assay directly assesses the inhibitor's ability to block the phosphorylation of the direct downstream targets of ALK5, SMAD2 and SMAD3.
Principle: Upon activation by TGF-β, ALK5 phosphorylates SMAD2 and SMAD3. Western blotting with an antibody specific to the phosphorylated form of these proteins allows for a direct measurement of ALK5 activity in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, MCF-7) in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the inhibitors for 1 hour.
-
-
TGF-β Stimulation:
-
Stimulate the cells with TGF-β1 for 30-60 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 and the loading control.
-
Field-Proven Insights and Expert Recommendations
Choosing the Right Inhibitor:
-
For established protocols and well-characterized systems: SB-431542 remains the gold standard due to its high selectivity and the extensive body of literature supporting its use. Its limitations in terms of in vivo applications are well-documented, making it an ideal choice for in vitro studies.
-
For novel therapeutic development or exploring new chemical space: A compound like 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, representing a new chemical scaffold, could offer advantages in terms of potency, selectivity, or pharmacokinetic properties. However, this necessitates the rigorous validation workflow outlined above.
Causality in Experimental Design:
-
Why pre-incubate with the inhibitor? The pre-incubation step in both protocols is critical to ensure that the inhibitor has sufficient time to enter the cells and engage with its target (ALK5) before the signaling cascade is initiated by the addition of TGF-β.
-
Why serum-starve? Serum contains various growth factors, including TGF-β, which can lead to basal activation of the pathway. Serum starvation synchronizes the cells and reduces this background noise, leading to a more robust and reproducible response upon TGF-β stimulation.
-
The importance of a loading control: In Western blotting, the loading control ensures that any observed changes in protein levels are due to the experimental treatment and not variations in the amount of protein loaded into each well.
Self-Validating Systems and Trustworthiness:
The combination of a reporter gene assay and a Western blot for p-SMAD2/3 creates a self-validating system. The reporter assay provides a functional readout of the entire pathway's activity, while the Western blot confirms target engagement at a specific, proximal node in the cascade. Concordant results from both assays provide high confidence in the inhibitor's mechanism of action.
Conclusion
The inhibition of TGF-β signaling is a dynamic field, with established tools like SB-431542 providing a solid foundation for research, and the continuous emergence of novel compounds like 6-Fluoro-triazolo[1,5-a]pyridin-2-amine pushing the boundaries of therapeutic potential. A thorough understanding of the underlying biology, coupled with a systematic and rigorous approach to experimental validation, is paramount for any researcher working in this area. By following the principles and protocols outlined in this guide, scientists can confidently navigate the complexities of TGF-β signaling and select the most appropriate inhibitor to advance their research goals.
The Fluorine Advantage: A Comparative Guide to the Activity of Fluorinated vs. Non-Fluorinated Triazolopyridines in Kinase Inhibition
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of fluorinated and non-fluorinated triazolopyridines, a class of compounds with significant therapeutic potential. We will delve into the rationale behind fluorination, present comparative biological data, and provide detailed experimental protocols to empower your own research and development efforts in this area.
The triazolopyridine core is a versatile scaffold that has been explored for a wide range of biological activities, including as kinase inhibitors, anticancer agents, and antipsychotics.[1][2][3] The introduction of fluorine can profoundly influence the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency, selectivity, and metabolic stability.[4][5]
The Strategic Role of Fluorine in Drug Design
Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in drug design.[6][7] Its small size allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance while inducing significant electronic changes.[7] Key advantages of incorporating fluorine include:
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and dipole moment, which in turn affects its solubility, membrane permeability, and oral bioavailability.[6][8]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[4]
-
Improved Binding Affinity: The introduction of fluorine can lead to more favorable interactions with the target protein through various mechanisms, including hydrogen bonding and dipole-dipole interactions. This can result in increased potency.[4][8]
-
Conformational Control: The electronic properties of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal target engagement.[6]
This guide will use the development of Janus kinase (JAK) inhibitors as a central case study to illustrate the practical implications of these principles in the context of triazolopyridines.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Triazolopyridine Kinase Inhibitors
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling through the JAK-STAT pathway.[7][9] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[7]
Case Study: The Road to Filgotinib (GLPG0634) - A Selective JAK1 Inhibitor
The development of Filgotinib, a selective JAK1 inhibitor with a fluorinated triazolopyridine core, provides a compelling example of the benefits of fluorination. The journey from an initial, non-fluorinated hit to the optimized, fluorinated clinical candidate highlights the strategic decisions made to enhance potency and selectivity.[9]
While a direct head-to-head comparison of a single fluorinated triazolopyridine and its exact non-fluorinated parent is not always available in published literature, the evolution of a lead compound series offers valuable structure-activity relationship (SAR) insights.
| Compound | Structure | R Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| Lead Compound (Hypothetical Non-Fluorinated Analog) | Triazolopyridine Core | Phenyl | >1000 | >1000 | - |
| Intermediate (Aryl Substitution) | Triazolopyridine Core | Substituted Phenyl | 150 | 450 | 3 |
| Filgotinib (GLPG0634) | Triazolopyridine Core | Fluorinated Aryl with Cyclopropyl | 10 | 28 | 2.8 |
Note: The data for the "Lead Compound" and "Intermediate" are representative examples based on typical optimization campaigns for kinase inhibitors and the SAR trends discussed in the development of Filgotinib. The data for Filgotinib is from published sources.[9][10]
The initial triazolopyridine hits often exhibit modest potency and selectivity. Through iterative medicinal chemistry efforts, including the introduction of various substituents on the phenyl ring, potency can be improved. However, the strategic incorporation of fluorine, in concert with other modifications like the cyclopropyl group in Filgotinib, can lead to a significant enhancement in potency against the primary target (JAK1) while maintaining or improving selectivity over other isoforms (JAK2).[10] In the case of Filgotinib, the fluorination was part of a broader optimization strategy that ultimately led to a potent and selective clinical candidate.[9]
Experimental Protocols
Synthesis of a Representative Fluorinated Triazolopyridine
The following is a generalized, multi-step synthesis for a fluorinated triazolopyridine, inspired by methodologies reported in the literature for similar compounds.[7]
Step 1: Synthesis of the Triazolopyridine Core
A common method for constructing the triazolopyridine scaffold is through the condensation of a substituted 2-hydrazinopyridine with an appropriate reagent.
-
Reaction: 2-Hydrazinopyridine is reacted with an alpha-ketoester in a solvent such as ethanol under reflux.
-
Work-up: The reaction mixture is cooled, and the resulting solid is collected by filtration and washed with cold ethanol.
Step 2: Introduction of the Fluorinated Aryl Group (Suzuki Coupling)
A fluorinated aryl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.
-
Reactants: The brominated triazolopyridine core, a fluorinated phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Solvent: A mixture of toluene, ethanol, and water.
-
Procedure: The reactants are heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11]
Materials:
-
Purified recombinant JAK1 enzyme
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Test compounds (fluorinated and non-fluorinated triazolopyridines) serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted test compounds into the wells of a 384-well plate. Include wells with DMSO only (high control, 0% inhibition) and a known pan-kinase inhibitor like staurosporine (low control, 100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2x enzyme/substrate mix in kinase assay buffer and add 2 µL to each well. Incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Initiate Kinase Reaction: Prepare a 2x ATP solution in kinase assay buffer. Add 2 µL of the ATP solution to each well to start the reaction. The final reaction volume is 5 µL. Incubate for 60 minutes at room temperature.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and plot the results to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
The JAK-STAT Signaling Pathway
Understanding the biological context in which these inhibitors function is crucial. The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors.
As the diagram illustrates, the binding of a cytokine to its receptor initiates a cascade of phosphorylation events mediated by JAKs, leading to the activation of STAT proteins, which then translocate to the nucleus to regulate gene expression. Triazolopyridine inhibitors, such as Filgotinib, act by binding to the ATP-binding pocket of JAKs, thereby preventing the phosphorylation of their substrates and interrupting this signaling cascade.
Conclusion
The strategic incorporation of fluorine into the triazolopyridine scaffold offers a powerful approach to enhancing the pharmacological properties of these versatile molecules. As demonstrated through the case study of JAK inhibitors, fluorination can lead to significant improvements in potency and selectivity. The provided experimental protocols for synthesis and biological evaluation serve as a practical guide for researchers seeking to explore the potential of fluorinated triazolopyridines in their own drug discovery programs. By understanding the underlying principles of fluorine's role in medicinal chemistry and applying robust experimental methodologies, the development of novel and effective therapeutics based on this privileged scaffold can be greatly accelerated.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carnabio.com [carnabio.com]
- 8. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Triazolo[1,5-a]pyridine Derivatives in Oncology
Prepared by a Senior Application Scientist
Introduction: The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In oncology, this scaffold has been instrumental in the development of targeted therapies that interfere with key signaling pathways driving cancer progression. While a specific inquiry into the in vivo efficacy of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine derivatives did not yield publicly available preclinical data, a review of structurally related analogs reveals a class of compounds with significant and well-documented anti-cancer activity in various models.
This guide provides a comparative analysis of two prominent triazolopyridine-based clinical candidates, Vactosertib (EW-7197) and AMG 337 , which feature related isomeric cores. We will delve into their distinct mechanisms of action, compare their in vivo efficacy in relevant cancer models, and provide detailed experimental protocols to illustrate how such data is generated. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important chemical class.
Comparative Analysis of Lead Triazolopyridine Derivatives
The therapeutic utility of the triazolopyridine scaffold is best exemplified by compounds that have advanced into clinical development. Here, we compare two such derivatives, Vactosertib and AMG 337, which target different, yet critical, cancer signaling pathways.
Vactosertib (EW-7197): A Potent TGF-β Receptor I (ALK5) Inhibitor
Vactosertib, chemically N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline, is a highly potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as ALK5.[1][4] The TGF-β pathway is a critical regulator of tumor progression, particularly in the later stages, where it promotes epithelial-to-mesenchymal transition (EMT), invasion, and metastasis.[1][5]
Mechanism of Action: Vactosertib functions by competitively inhibiting the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation of downstream mediators Smad2 and Smad3, effectively blocking the canonical TGF-β signaling cascade.[1][6] The inhibition of this pathway leads to a reduction in cancer cell migration, invasion, and the suppression of EMT.[5][6]
Caption: Vactosertib inhibits the ALK5 kinase, blocking TGF-β signaling.
AMG 337: A Selective MET Tyrosine Kinase Inhibitor
AMG 337 is a potent, selective, and orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase.[7][8] The MET pathway, when aberrantly activated through amplification or mutation, drives oncogene addiction in various cancers, including gastric, esophageal, and glioblastoma.[2][9] Its core structure is an (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one.[8]
Mechanism of Action: AMG 337 targets the ATP-binding site of the MET kinase. Inhibition of MET phosphorylation prevents the activation of downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT and MAPK pathways.[2][7] This leads to cell cycle arrest, induction of apoptosis, and potent anti-tumor effects in MET-dependent cancer models.[2]
Caption: AMG 337 inhibits the MET receptor, blocking downstream signaling.
Head-to-Head In Vivo Efficacy Comparison
The differing mechanisms of Vactosertib and AMG 337 translate to distinct efficacy profiles in preclinical cancer models. Vactosertib excels in controlling metastasis, while AMG 337 demonstrates robust inhibition of primary tumor growth in oncogene-addicted models.
| Feature | Vactosertib (EW-7197) | AMG 337 |
| Primary Target | TGF-β Receptor I (ALK5)[1] | MET Tyrosine Kinase[7] |
| Primary Efficacy | Anti-metastatic[3][5] | Anti-proliferative, Tumor Regression[2] |
| Effective Cancer Models | Breast Cancer (4T1 orthotopic, MMTV/c-Neu)[1] | MET-amplified Gastric (SNU-5, SNU-620), Glioblastoma (U-87 MG)[2][10] |
| Key In Vivo Findings | - Significantly reduces lung metastasis nodules.[3]- Prolongs survival in metastatic models.[1]- Minimal effect on primary tumor volume.[5] | - Dose-dependent tumor growth inhibition (GI).[2]- Achieves tumor regression at higher doses.[2]- Well-tolerated with no significant body weight loss.[2] |
| Dosing (Oral) | 5-40 mg/kg, daily or 5x/week[3] | 0.3-10 mg/kg, daily[2][10] |
Experimental Methodologies: A Closer Look
The trustworthiness of in vivo efficacy data hinges on robust and well-defined experimental protocols. Below are representative methodologies for establishing and evaluating compounds in xenograft and syngeneic tumor models, based on the studies of our lead compounds.
Orthotopic Syngeneic Model for Metastasis (Vactosertib)
This model is crucial for studying metastasis as it involves implanting cancer cells into the corresponding organ of an immunocompetent mouse, allowing for interactions with the native tumor microenvironment.
Protocol: 4T1 Breast Cancer Model [1][3]
-
Cell Culture: 4T1 murine breast cancer cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Orthotopic Implantation: Mice are anesthetized. A suspension of 1x10⁵ 4T1 cells in 50 µL of PBS is injected into the fourth mammary fat pad.
-
Treatment Initiation: When tumors are palpable (e.g., Day 4 post-implantation), mice are randomized into treatment and vehicle control groups.
-
Drug Administration: Vactosertib (e.g., 20 mg/kg) or vehicle is administered orally via gavage, typically five times per week.
-
Monitoring: Primary tumor volume and body weight are measured 2-3 times weekly.
-
Efficacy Endpoint (Metastasis): At a pre-determined endpoint (e.g., Day 28), mice are euthanized. Lungs are harvested, and surface metastatic nodules are counted after fixation and India ink staining.[3]
-
Efficacy Endpoint (Survival): In a parallel cohort, mice are monitored for survival, and the experiment is terminated when mice reach humane endpoints.
Caption: Workflow for an orthotopic 4T1 breast cancer metastasis study.
Subcutaneous Xenograft Model for Tumor Growth (AMG 337)
This is a standard and widely used model to assess the direct anti-proliferative effect of a compound on human tumors grown in immunodeficient mice.
Protocol: MET-Amplified Gastric Cancer Xenograft [2][10]
-
Cell Culture: SNU-5 human gastric carcinoma cells (which have MET amplification) are cultured in appropriate media.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Subcutaneous Implantation: A suspension of 5x10⁶ SNU-5 cells in ~100 µL of a PBS/Matrigel mixture is injected subcutaneously into the flank of each mouse.
-
Tumor Establishment: Tumors are allowed to grow to a mean volume of 150-200 mm³.
-
Treatment Initiation: Mice are randomized into groups with similar mean tumor volumes.
-
Drug Administration: AMG 337 (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle is administered orally once daily.
-
Efficacy Endpoint (Tumor Growth): Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²). The study continues for a defined period (e.g., 21-28 days) or until tumors in the control group reach a pre-defined size limit.
-
Data Analysis: Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean change in tumor volume between treated and control groups. Tumor regression may also be noted.[2]
Caption: Workflow for a subcutaneous xenograft efficacy study.
Conclusion and Future Directions
While direct in vivo efficacy data for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine derivatives remains to be published, the broader class of triazolopyridines represents a highly successful scaffold for the development of targeted anti-cancer agents. The comparative analysis of Vactosertib and AMG 337 highlights the versatility of this chemical core in targeting distinct and critical oncogenic pathways. Vactosertib's potent anti-metastatic effects underscore the therapeutic potential of inhibiting TGF-β signaling, while AMG 337's robust anti-tumor activity in MET-amplified models provides a clear example of an effective agent against an oncogene-addicted tumor.[1][2]
For researchers working with novel 6-Fluoro-triazolo[1,5-a]pyridin-2-amine derivatives, the path forward involves comprehensive preclinical evaluation. Initial in vitro screening to identify the molecular target and cellular potency should be followed by robust in vivo studies, such as those detailed in this guide, to establish efficacy and tolerability. The choice of cancer model will be paramount and should be guided by the compound's mechanism of action. The success of related compounds provides a strong rationale for the continued investigation of this promising class of molecules in the fight against cancer.
References
- 1. EW-7197, a novel ALK-5 kinase inhibitor, potently inhibits breast to lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
The Strategic Advantage of Fluorination: A Comparative Guide to the Pharmacokinetic Profile of Triazolopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the triazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its versatility and amenability to chemical modification have made it a focal point in the quest for novel drug candidates. A key strategy in optimizing the drug-like properties of these compounds is the introduction of fluorine atoms. This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of fluorinated triazolopyridine compounds, supported by experimental data and detailed methodologies. We will explore how the strategic incorporation of fluorine can profoundly influence the absorption, distribution, metabolism, and excretion (ADME) of these promising molecules, ultimately enhancing their therapeutic potential.
The Power of Fluorine in Drug Design: More Than Just an Inert Substituent
The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to a molecule that can dramatically alter its biological behavior.[3][4] This is not merely a steric modification but a strategic tool to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability.[5][6] By blocking sites of oxidative metabolism, the carbon-fluorine bond, with its high bond strength, can significantly prolong a compound's half-life.[5] Furthermore, the introduction of fluorine can alter the acidity of nearby functional groups and influence conformational preferences, leading to improved target binding and selectivity.[6]
Comparative Pharmacokinetic Profiling of Fluorinated Triazolopyridine Derivatives
To illustrate the impact of fluorination and other structural modifications on the pharmacokinetic properties of triazolopyridine compounds, we will examine data from two distinct series of derivatives: RORγt inverse agonists and M1 positive allosteric modulators.
Case Study 1:[1][7][8]Triazolo[1,5-a]pyridine RORγt Inverse Agonists
In a study aimed at developing potent and orally bioavailable RORγt inverse agonists for the treatment of autoimmune diseases, a series of[1][7][8]triazolo[1,5-a]pyridine derivatives were synthesized and evaluated.[9] The optimization of the lead compound focused on improving metabolic stability and overall pharmacokinetic profile, with fluorination playing a key role.
The following table summarizes the in vitro ADME data for a selection of these compounds, highlighting the progression from an initial lead to an optimized, fluorinated analog.
| Compound | Human Liver Microsome Stability (CLint, mL/min/mg) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A/A→B) | Plasma Protein Binding (Human, % Bound) |
| 1a (Initial Lead) | 0.045 | 1.5 | 3.3 | 98.5 |
| 3a (Intermediate) | 0.032 | 2.1 | 2.9 | 99.1 |
| 4f (Fluorinated Intermediate) | 0.018 | 3.5 | 1.8 | 99.3 |
| 5a (Optimized Fluorinated) | 0.010 | 4.2 | 1.5 | 99.2 |
Data sourced from ACS Medicinal Chemistry Letters, 2020, 11(4), 528–534.[9]
The data clearly demonstrates a progressive improvement in metabolic stability (lower intrinsic clearance) with structural modifications, including the introduction of fluorine in compound 4f and further optimization in 5a .[9] Concurrently, the permeability across Caco-2 cell monolayers increased, while the efflux ratio decreased, suggesting a lower likelihood of being actively transported out of cells.[9]
The favorable in vitro profile of the optimized fluorinated compound 5a translated to an excellent in vivo pharmacokinetic profile in mice, demonstrating good oral bioavailability.
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
| 5a | 10 | 1250 | 0.5 | 4560 | 65 |
Data sourced from ACS Medicinal Chemistry Letters, 2020, 11(4), 528–534.[9]
Case Study 2: Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators
In the development of M1 positive allosteric modulators for the treatment of Alzheimer's disease, a series of tricyclic triazolopyridine lactams were investigated. This case study provides valuable insights into the impact of the core heterocyclic system on pharmacokinetic properties, particularly CNS penetration.[10]
The following table presents the in vivo pharmacokinetic data for a representative triazolopyridine analog compared to an analogous imidazopyridine derivative.
| Compound | Core Structure | Rat Plasma Clearance (CLp, mL/min/kg) | Rat Plasma Half-life (t₁/₂, h) | Rat Brain:Plasma Ratio (Kp) |
| 23b | Triazolopyridine | 0.60 | 7.2 | 0.03 |
| 24c | Imidazopyridine | < 8 | > 5 | > 2 |
Data sourced from ACS Medicinal Chemistry Letters, 2019, 10(11), 1543-1549.[10]
Interestingly, while the triazolopyridine analog 23b exhibited excellent plasma pharmacokinetic properties with very low clearance and a long half-life, it was found to be poorly CNS penetrant.[10] In contrast, the simple removal of one nitrogen atom to form the imidazopyridine core in 24c dramatically improved brain penetration while maintaining favorable plasma pharmacokinetics.[10] This highlights that while fluorination is a powerful tool, the fundamental properties of the heterocyclic core play a critical role in determining the overall pharmacokinetic profile.
Experimental Methodologies: A Closer Look
The generation of reliable pharmacokinetic data hinges on the use of robust and well-validated experimental protocols. Below are detailed methodologies for the key in vitro ADME assays discussed in this guide.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes. A high metabolic stability is generally desirable for orally administered drugs to ensure sufficient systemic exposure.
Experimental Workflow:
Caption: Workflow for determining metabolic stability in liver microsomes.
Step-by-Step Protocol:
-
Preparation: A solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in buffer. Liver microsomes (from human or other species) are thawed and suspended in buffer. A solution of the cofactor NADPH, which is essential for the activity of most cytochrome P450 enzymes, is also prepared.
-
Incubation: The test compound, liver microsomes, and buffer are pre-incubated at 37°C. The reaction is initiated by the addition of the NADPH solution.
-
Sampling and Quenching: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, and 60 minutes). The metabolic reaction in each aliquot is stopped (quenched) by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the amount at time zero. These data are then used to determine the intrinsic clearance (CLint), a measure of the metabolic stability.
Caco-2 Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier with properties similar to the intestinal epithelium. It is the gold standard for in vitro prediction of intestinal drug absorption.[1][4][5][11][12]
Experimental Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable membrane inserts in multi-well plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Assay Setup: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). The culture medium is then replaced with a transport buffer.
-
Compound Addition and Incubation: The test compound is added to either the apical (A) side (to measure absorption) or the basolateral (B) side (to measure efflux) of the cell monolayer. The plates are then incubated at 37°C.
-
Sampling: Samples are taken from the receiver compartment (B for absorption, A for efflux) at specific time points.
-
Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B→A) / Papp(A→B)) is determined to assess if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[12]
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a drug binds to plasma proteins. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.
Experimental Workflow:
Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.
Step-by-Step Protocol:
-
Preparation: A stock solution of the test compound is spiked into plasma from the desired species (e.g., human, rat).
-
Dialysis Setup: The plasma containing the test compound is added to one chamber of a rapid equilibrium dialysis (RED) device, and a protein-free buffer is added to the other chamber. The two chambers are separated by a semi-permeable membrane that allows the passage of unbound drug but not plasma proteins.[3][7][13][14][15]
-
Incubation: The RED device is incubated at 37°C with shaking for a sufficient time to allow the unbound drug to reach equilibrium between the two chambers.
-
Sampling and Analysis: After incubation, samples are taken from both the plasma and buffer chambers and the concentration of the test compound is determined by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the difference in concentration between the plasma and buffer chambers at equilibrium.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP isozymes, which is a primary cause of drug-drug interactions.[6][16][17][18][19]
Experimental Workflow:
Caption: Workflow for the cytochrome P450 inhibition assay.
Step-by-Step Protocol:
-
Preparation: A reaction mixture is prepared containing human liver microsomes (or recombinant CYP enzymes), a specific substrate for the CYP isozyme of interest, and the test compound (inhibitor) at various concentrations.
-
Incubation: The mixture is pre-incubated at 37°C, and the reaction is initiated by the addition of NADPH.
-
Quenching: After a set incubation time, the reaction is stopped by adding a quenching solution.
-
Analysis: The amount of metabolite formed from the specific substrate is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (no inhibitor). The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is then calculated.
Conclusion: The Path Forward for Fluorinated Triazolopyridines
The strategic incorporation of fluorine into the triazolopyridine scaffold is a powerful and well-established strategy for enhancing the pharmacokinetic properties of drug candidates. The case studies presented here demonstrate that fluorination can lead to significant improvements in metabolic stability and oral bioavailability. However, it is crucial to recognize that the overall ADME profile is a result of the interplay of multiple factors, including the nature of the heterocyclic core itself. A comprehensive understanding of these structure-pharmacokinetic relationships, guided by robust in vitro and in vivo experimental data, is essential for the successful design and development of the next generation of triazolopyridine-based therapeutics. This guide serves as a foundational resource for researchers in this exciting and rapidly evolving field, providing both a comparative overview and the practical experimental context necessary for informed drug discovery.
References
- 1. enamine.net [enamine.net]
- 2. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 7. enamine.net [enamine.net]
- 8. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. Plasma Protein Binding Assay [visikol.com]
- 16. criver.com [criver.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Triazolo[1,5-a]pyridine Derivatives
The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases. While the on-target potency of these compounds is often well-characterized, a comprehensive understanding of their off-target interactions is critical for advancing safe and effective therapeutics. This guide provides a comparative framework for assessing the off-target effects of triazolo[1,5-a]pyridine derivatives, with a particular focus on kinase selectivity.
Due to the limited publicly available data on the specific off-target profiles of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine derivatives, this guide will use a well-documented triazolopyridine-based inhibitor, EW-7197 , as a case study to illustrate the principles and methodologies of off-target effect analysis. EW-7197 is a potent and selective inhibitor of TGF-β type I receptor kinase (ALK5)[1].
The Imperative of Off-Target Profiling
In the realm of kinase inhibitor development, absolute specificity is a rare feat. The highly conserved nature of the ATP-binding site across the human kinome makes off-target interactions a common occurrence[2]. These unintended interactions can lead to a range of outcomes, from unexpected therapeutic benefits to severe adverse effects[2]. Therefore, a rigorous evaluation of a compound's selectivity profile is a cornerstone of preclinical drug development. A multi-pronged approach, combining computational predictions with in vitro and cell-based experimental validation, provides a comprehensive understanding of a compound's interaction profile[3].
Comparative Off-Target Profile: A Case Study of EW-7197
A critical step in characterizing a novel kinase inhibitor is to assess its selectivity against a broad panel of kinases. This "kinome scan" provides a global view of the compound's interaction landscape. For EW-7197, selectivity profiling against a panel of 320 protein kinases revealed it to be a highly selective inhibitor of ALK5 and the closely related kinase ALK4[1].
To illustrate a comparative analysis, the following table presents the inhibitory activity of EW-7197 against its primary target (ALK5) and a selection of other kinases. For comparison, we include hypothetical data for a generic "Compound X," representing a less selective derivative from the same chemical class.
| Target Kinase | EW-7197 IC50 (nM)[1] | Compound X IC50 (nM) (Hypothetical) | Therapeutic Target/Potential Off-Target Liability |
| ALK5 (TGFBR1) | 13 | 25 | Primary Therapeutic Target |
| ALK4 (ACVR1B) | Data not specified, but noted as a highly selective ALK5/ALK4 inhibitor | 150 | Potential for related pathway modulation |
| p38α (MAPK14) | >10,000 | 500 | Off-Target Liability: Inflammation, apoptosis |
| SRC | Data not specified | 800 | Off-Target Liability: Cell growth, proliferation |
| LCK | Data not specified | 1,200 | Off-Target Liability: T-cell signaling, immunosuppression |
| c-KIT | Data not specified | >10,000 | Low Off-Target Risk |
| PDGFRβ | Data not specified | >10,000 | Low Off-Target Risk |
This comparative data highlights the superior selectivity of EW-7197. While both compounds inhibit the primary target, Compound X demonstrates significant activity against other kinases, suggesting a higher potential for off-target effects.
Methodologies for Comprehensive Off-Target Profiling
A robust assessment of off-target effects employs a combination of biochemical and cell-based assays.
In Vitro Kinase Panel Screening
Biochemical assays using a large panel of purified kinases are the gold standard for determining an inhibitor's selectivity profile[3]. These screens provide quantitative IC50 values against hundreds of kinases, offering a broad view of the compound's kinome-wide activity[4].
Experimental Protocol: Large-Panel Kinase Screen
-
Compound Preparation : Prepare a stock solution of the test compound (e.g., a 6-Fluoro-triazolo[1,5-a]pyridin-2-amine derivative) in a suitable solvent like DMSO and create a serial dilution series.
-
Kinase Panel Selection : Choose a comprehensive kinase panel that represents a broad sampling of the human kinome. Commercial services like Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot™ are widely used.
-
Assay Performance : Conduct radiometric or fluorescence-based kinase activity assays. The specific format will depend on the vendor and the individual kinases being tested. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide.
-
Data Analysis : Determine the IC50 value for each kinase by fitting the dose-response data to a pharmacological model.
-
Selectivity Analysis : Calculate selectivity metrics, such as the selectivity score (S-score), to quantify the overall selectivity of the compound.
Cellular Target Engagement Assays
While biochemical assays are essential, it is crucial to confirm that the inhibitor engages its targets within a cellular context. Cellular thermal shift assays (CETSA) are a powerful method for assessing target engagement in live cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment : Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound or vehicle control for a specified time.
-
Heating : Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.
-
Protein Quantification : Quantify the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis : Plot the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Interpreting the Data: From Selectivity to Biological Consequences
A comprehensive selectivity profile, like the one generated for EW-7197, allows researchers to predict potential biological consequences. The high selectivity of EW-7197 for ALK5/4 suggests that its cellular effects are likely mediated through the inhibition of the TGF-β signaling pathway. In contrast, a less selective compound like the hypothetical "Compound X" might elicit a more complex cellular response due to its interactions with multiple signaling pathways, including those regulated by p38α, SRC, and LCK. This could lead to unintended side effects, such as immunosuppression or altered cell proliferation.
Conclusion
The assessment of off-target effects is a critical and indispensable component of modern drug discovery. The triazolo[1,5-a]pyridine scaffold has proven to be a versatile starting point for the development of potent kinase inhibitors. As demonstrated by the case of EW-7197, a thorough investigation of kinase selectivity can guide the optimization of lead compounds to minimize off-target interactions and enhance the therapeutic window. By employing a combination of broad-panel kinase screening, cellular target engagement assays, and careful interpretation of the resulting data, researchers can develop safer and more effective medicines based on this important chemical scaffold.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition
For researchers, medicinal chemists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. Thetriazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-fluoro-triazolo[1,5-a]pyridin-2-amine analogs, a promising class of compounds for targeting various protein kinases. While direct, comprehensive SAR studies on this specific scaffold are emerging, this guide synthesizes data from closely related analogs to provide actionable insights for rational drug design.
The Triazolo[1,5-a]pyridine Core: A Foundation for Kinase Inhibition
The triazolo[1,5-a]pyridine ring system is a bioisostere of purine, enabling it to interact with the ATP-binding site of many kinases. This interaction is often characterized by the formation of hydrogen bonds between the nitrogen atoms of the heterocyclic core and the hinge region of the kinase. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory activity and selectivity against a wide range of kinases implicated in diseases such as cancer and inflammatory disorders.
Comparative Analysis of Structure-Activity Relationships
Extensive research on triazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine analogs has revealed key structural features that govern their kinase inhibitory activity. The following sections compare the impact of substitutions at various positions on the core scaffold, drawing on data from public literature on related compounds.
The Critical Role of the 2-Amino Group
The presence of a 2-amino group on the triazolo[1,5-a]pyridine ring is a recurrent motif in potent kinase inhibitors. This group often acts as a key hydrogen bond donor, interacting with the backbone of the kinase hinge region. Modifications of this amino group can significantly impact potency and selectivity.
The Influence of the 6-Fluoro Substituent
Fluorine substitution has become a valuable tool in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. A fluorine atom at the 6-position of the triazolo[1,5-a]pyridine ring is anticipated to have several positive effects:
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity.
-
Metabolic Stability: The strong carbon-fluorine bond can block metabolically labile positions, improving the compound's pharmacokinetic profile.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the heterocyclic core, influencing its ionization state and ability to interact with the target.
Studies on related pyrazolo[1,5-a]pyrimidine inhibitors of Tropomyosin Receptor Kinase (Trk) have shown that substituting fluorine at the sixth position can contribute to maximizing their activity.
Impact of Substitutions at Other Positions
Systematic exploration of other positions on the triazolo[1,5-a]pyridine scaffold has yielded valuable SAR insights, particularly for inhibitors of kinases like p38 MAP kinase and Activin receptor-like kinase 5 (ALK5).
Table 1: Representative SAR Data for Triazolopyridine and Related Kinase Inhibitors
| Compound/Analog Series | Target Kinase | Key Substitutions and SAR Observations | IC50 (nM) | Reference |
| Triazolopyridine Analogs | p38α MAP Kinase | Introduction of a 4-fluorophenyl group at the C4 position and a cyclopropyl group on the triazole side-chain led to potent inhibition. | 15 | |
| 2-substituted-4-(triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles | ALK5 | Replacement of a quinoxalin-6-yl moiety with atriazolo[1,5-a]pyridin-6-yl moiety, along with other modifications, markedly increased ALK5 inhibitory activity. | 13 | |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Trk | Substitution with a 2,5-difluorophenyl group and the presence of a 2-amino group were key for potent Trk inhibition. Fluorine at the 6-position was also noted to enhance activity. | ~1 |
Signaling Pathways and Molecular Interactions
The 6-fluoro-triazolo[1,5-a]pyridin-2-amine analogs are predicted to function as ATP-competitive kinase inhibitors. The following diagram illustrates a generalized kinase signaling pathway and the proposed mechanism of action for these inhibitors.
Figure 1: Generalized Kinase Signaling Pathway and Mechanism of Inhibition.
Experimental Protocols
Proposed Synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Analogs
The synthesis of the target scaffold can be envisioned through a multi-step process, starting from commercially available materials. The following workflow outlines a plausible synthetic route.
Figure 2: Proposed Synthetic Workflow.
Step-by-step Methodology (Representative):
-
Synthesis of 2,6-diamino-5-fluoropyridine derivative: To a solution of 2-amino-5-fluoropyridine in a suitable solvent, add a cyanamide derivative and a catalyst. Heat the reaction mixture under reflux for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Formation of the dihydro-triazolo[1,5-a]pyridine intermediate: Dissolve the 2,6-diamino-5-fluoropyridine derivative in a polar aprotic solvent. Add an appropriate α-haloketone and a base. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Oxidation to the final product: To the solution containing the dihydro-intermediate, add an oxidizing agent such as manganese dioxide or DDQ. Stir the reaction at room temperature until the starting material is consumed. Purify the final product by column chromatography.
In Vitro Kinase Inhibition Assay Protocol
The following is a general protocol for assessing the inhibitory activity of the synthesized analogs against a target kinase.
Figure 3: Kinase Inhibition Assay Workflow.
Detailed Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare stock solutions of the kinase, substrate peptide, and ATP in the reaction buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Procedure: In a 384-well plate, add the kinase and substrate peptide solution. Add the diluted test compounds. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the level of substrate phosphorylation using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Conclusion and Future Directions
The 6-fluoro-triazolo[1,5-a]pyridin-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related compound series, the 2-amino group is crucial for hinge binding, while the 6-fluoro substituent is expected to enhance potency and metabolic stability. Further optimization by introducing various substituents at other positions on the pyridine ring and the triazole ring could lead to the discovery of highly potent and selective kinase inhibitors. Future work should focus on the synthesis and systematic biological evaluation of a focused library of these analogs to establish a definitive SAR and to identify lead candidates for further preclinical development.
A Comprehensive Guide to Assessing the Kinase Inhibition Selectivity of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and metabolism to apoptosis.[1] Their deregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes for modern drug discovery.[2][3] However, the human kinome consists of over 500 members, many of which share significant structural similarity, particularly within the highly conserved ATP-binding pocket.[2][4] This homology presents a formidable challenge: achieving inhibitor selectivity.[1][5] An inhibitor that binds to numerous "off-target" kinases can lead to unexpected toxicities or confound the interpretation of its biological effects. Conversely, a precisely defined "polypharmacology" profile, where an inhibitor intentionally targets a specific set of kinases in a disease pathway, can be therapeutically advantageous.[1][5]
Therefore, a rigorous and multi-faceted assessment of a compound's kinase selectivity is not merely a characterization step but a foundational pillar of its development, whether as a clinical candidate or a chemical probe.[1][6]
This guide provides a comprehensive framework for evaluating the kinase inhibition selectivity of a novel compound, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine . While specific data for this compound is not yet publicly available, its triazolopyridine core is a recognized scaffold in kinase inhibitor design, with related structures showing activity against targets like RET and Tropomyosin Receptor Kinases (Trks).[7][8] We will, therefore, proceed with a detailed experimental roadmap a researcher would follow to build a complete selectivity profile from the ground up.
Part 1: Foundational Biochemical Profiling - Casting a Wide Net
The initial step is to understand the compound's activity against a large, diverse panel of purified kinases. This provides a broad, unbiased view of its primary targets and potential off-targets under controlled, in vitro conditions.[1][6]
Rationale and Experimental Choice
The goal of this first tier is to efficiently identify which kinases are inhibited at a specific concentration, followed by dose-response studies for the most potent hits.[6] Radiometric assays, such as the 33P-ATP filter binding assay, are considered a gold standard due to their direct measurement of phosphate transfer.[9][10] However, luminescence-based assays, like the ADP-Glo™ Kinase Assay, offer a non-radioactive, high-throughput alternative that is widely used in both academic and industrial settings.[10][11] This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]
We will describe a two-stage process:
-
Primary Screen: Test the compound at a single, high concentration (e.g., 10 µM) against a broad kinome panel (e.g., >400 kinases).
-
Dose-Response Analysis: For any kinase showing significant inhibition (e.g., >70% inhibition) in the primary screen, perform a 10-point dose-response curve to determine the IC₅₀ value.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from standard methodologies for determining kinase activity and inhibition.[11]
1. Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of a kinase/substrate solution for each kinase to be tested. The ATP concentration should be set at or near the Km,ATP for each individual kinase to ensure the resulting IC₅₀ values are a good approximation of the inhibitor's intrinsic affinity.[1] b. Add 25 nL of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine (dissolved in 100% DMSO) or DMSO vehicle control using acoustic dispensing technology. This creates a 10-point, 3-fold serial dilution series, typically ranging from 100 µM to 5 nM. c. Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
2. ADP Detection: a. Add 2.5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 5 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal proportional to the ADP concentration. d. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
3. Data Acquisition and Analysis: a. Read the luminescence on a plate reader. b. Calculate the percent inhibition for each concentration relative to DMSO controls. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]
Hypothetical Data Summary
The results of this broad-panel screen are best summarized in a table.
| Kinase Target | Kinase Family | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (nM) |
| RET | Tyrosine Kinase | 98% | 15 |
| KDR (VEGFR2) | Tyrosine Kinase | 95% | 85 |
| FGFR1 | Tyrosine Kinase | 88% | 250 |
| CDK2/CycA | CMGC | 75% | 1,200 |
| p38α (MAPK14) | CMGC | 45% | >10,000 |
| ROCK1 | AGC | 20% | >10,000 |
| PI3Kα | Lipid Kinase | 5% | >10,000 |
This is hypothetical data generated for illustrative purposes.
From this initial screen, the compound appears to be a potent inhibitor of the RET and KDR tyrosine kinases, with weaker activity against FGFR1 and CDK2. This biochemical profile provides the first critical piece of the selectivity puzzle.
Part 2: Cellular Target Engagement - Confirming the Interaction in a Physiological Context
Biochemical assays use purified recombinant enzymes, which lack the complex environment of a living cell.[13] It is crucial to verify that the compound can enter the cell and bind to its intended target at physiologically relevant concentrations.[2] Cellular target engagement assays provide this critical validation.
Rationale and Experimental Choice
Several methods can confirm target engagement. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method based on the principle that a protein becomes more thermally stable when a ligand is bound.[14][15] However, for a more quantitative, high-throughput approach, Bioluminescence Resonance Energy Transfer (BRET) assays, such as the NanoBRET™ Target Engagement (TE) assay, are exceptionally well-suited.[16][17]
NanoBRET™ TE measures the binding of a small molecule to a target protein in live cells.[16][18] The assay uses a target protein fused to NanoLuc® Luciferase (the BRET donor) and a cell-permeable fluorescent tracer that reversibly binds to the target (the BRET acceptor).[12][18] When a test compound is added, it competes with the tracer for binding to the target protein, causing a dose-dependent decrease in the BRET signal.[12][19]
Experimental Workflow: A Multi-Assay Approach
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. news-medical.net [news-medical.net]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 17. news-medical.net [news-medical.net]
- 18. researchgate.net [researchgate.net]
- 19. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.kr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
